Product packaging for Revumenib(Cat. No.:CAS No. 2169919-21-3)

Revumenib

Cat. No.: B2430401
CAS No.: 2169919-21-3
M. Wt: 630.8 g/mol
InChI Key: FRVSRBKUQZKTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SNDX-5613, also known commercially as Revumenib, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the menin-KMT2A (Mixed Lineage Leukemia) protein-protein interaction . Its primary research application is in the study of acute leukemias dependent on this interaction, specifically those characterized by KMT2A rearrangements (KMT2Ar) or mutations in the Nucleophosmin 1 (NPM1) gene . By binding to menin, a key scaffolding protein, SNDX-5613 disrupts its association with KMT2A fusion proteins or wild-type KMT2A, which is a critical driver of leukemogenesis in these contexts . This inhibition leads to the downregulation of a leukemogenic gene expression program, including key genes like HOXA9 and MEIS1, and can reverse the differentiation block in leukemia cells, promoting their maturation . Research has demonstrated that treatment with SNDX-5613 results in antileukemic activity, including the induction of complete remissions and clearance of minimal residual disease (MRD) in preclinical and clinical models of relapsed/refractory disease . Its value to researchers is in elucidating the menin-KMT2A pathway, investigating mechanisms of resistance, and exploring novel therapeutic combinations for these high-risk leukemia subtypes . This product is strictly for research use in laboratory settings and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47FN6O4S B2430401 Revumenib CAS No. 2169919-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVSRBKUQZKTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169919-21-3
Record name SNDX-5613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2169919213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REVUMENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0M43NNF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Revumenib's Mechanism of Action in KMT2A-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revumenib (SNDX-5613) is a first-in-class, potent, and selective oral inhibitor of the menin-KMT2A (mixed-lineage leukemia) protein-protein interaction, a critical dependency for the survival of leukemic cells with KMT2A gene rearrangements. In these aggressive hematological malignancies, the fusion of the KMT2A gene with one of over 80 partner genes leads to the recruitment of the menin-KMT2A complex to chromatin. This results in the aberrant expression of leukemogenic genes, including HOXA9 and MEIS1, ultimately driving uncontrolled proliferation and a block in cellular differentiation. This compound disrupts this core pathogenic mechanism, leading to the downregulation of these target genes, induction of blast differentiation, and potent anti-leukemic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

The Menin-KMT2A Interaction: A Key Vulnerability in KMT2A-Rearranged Leukemia

KMT2A-rearranged (KMT2A-r) leukemias account for approximately 5-10% of acute leukemias and are associated with a poor prognosis.[1] The N-terminal portion of the KMT2A protein, which is retained in the fusion proteins, contains a high-affinity menin-binding motif (MBM).[2] Menin acts as a scaffold protein, tethering the KMT2A fusion protein to chromatin and facilitating the recruitment of other key components of the transcriptional machinery, such as LEDGF.[3] This aberrant complex maintains the expression of critical downstream target genes, including the HOX gene cluster and MEIS1, which are essential for the leukemic phenotype.[4][5] The dependency on the menin-KMT2A interaction for the survival of these cancer cells presents a key therapeutic window.[4]

This compound's Core Mechanism: Disruption of the Menin-KMT2A Complex

This compound is a small molecule inhibitor that directly binds to a well-defined pocket on the menin protein, the same site that is recognized by the MBM of KMT2A.[6] By competitively inhibiting this interaction, this compound effectively displaces the KMT2A fusion protein from the complex, preventing its localization to target gene promoters.[4] This leads to a cascade of downstream effects:

  • Downregulation of Leukemogenic Gene Expression: The primary consequence of disrupting the menin-KMT2A interaction is the transcriptional repression of key target genes. Studies have consistently shown that treatment with this compound leads to a significant reduction in the mRNA levels of HOXA9 and MEIS1 in KMT2A-r leukemia cell lines and patient samples.[6][7]

  • Induction of Cellular Differentiation: The suppression of the leukemogenic gene expression program releases the block on hematopoietic differentiation. Leukemic blasts treated with this compound exhibit morphological and molecular markers of maturation into more mature myeloid cells.[6] This is a hallmark of the therapeutic effect of menin inhibitors.

  • Inhibition of Cell Proliferation and Induction of Apoptosis: The combined effects of cell cycle arrest and differentiation ultimately lead to a potent anti-proliferative effect and the induction of apoptosis in KMT2A-r leukemia cells.[1]

Signaling Pathway of this compound Action

cluster_nucleus Nucleus cluster_chromatin Chromatin KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Binds to Target_Genes Target Genes (HOXA9, MEIS1, etc.) Menin->Target_Genes Activates Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Target_Genes->Leukemogenesis This compound This compound This compound->Menin Inhibits Binding Differentiation Cellular Differentiation Leukemogenesis->Differentiation Inhibited by this compound Apoptosis Apoptosis Leukemogenesis->Apoptosis Inhibited by this compound

Caption: this compound inhibits the interaction between Menin and the KMT2A fusion protein.

Quantitative Preclinical and Clinical Data

The potent and selective activity of this compound has been demonstrated in a range of preclinical models and subsequently validated in clinical trials.

Preclinical Activity of this compound
Cell LineKMT2A Fusion PartnerIC50 (µM)Citation(s)
MV4-11AFF10.0455 - 0.341[8]
SEMAFF1~0.1[1]
MOLM-13AF9Sensitive[1]
KOPN-8MLLT1Sensitive[1]
OCI-AML-3NPM1c (Menin-dependent)Sensitive[8]
Clinical Efficacy of this compound in KMT2A-Rearranged Leukemia (AUGMENT-101 Trial)

The pivotal Phase 2 portion of the AUGMENT-101 trial evaluated the efficacy and safety of this compound in heavily pretreated patients with relapsed/refractory KMT2A-r acute leukemia.[9][10]

Efficacy EndpointResultCitation(s)
Overall Response Rate (ORR) 63%[10]
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) 23%[10]
Composite Complete Remission (CRc) 44%[10]
Minimal Residual Disease (MRD) Negativity in Responders 68%[9]
Median Duration of CR/CRh 6.4 months[10]
Median Time to CR/CRh 1.9 months[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Biochemical Assay for Menin-KMT2A Interaction

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the inhibitory effect of compounds on the menin-KMT2A protein-protein interaction in a high-throughput format.

  • Principle: Biotinylated KMT2A peptide and GST-tagged menin protein are incubated with streptavidin-coated donor beads and anti-GST acceptor beads. In the absence of an inhibitor, the interaction between menin and KMT2A brings the beads into close proximity, resulting in a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

  • Protocol Outline:

    • Recombinant biotinylated KMT2A peptide and GST-menin are incubated with varying concentrations of this compound in an assay buffer.

    • Streptavidin-coated donor beads and anti-GST acceptor beads are added.

    • The mixture is incubated in the dark to allow for bead-protein binding.

    • The plate is read on an AlphaScreen-compatible reader to measure the luminescent signal.

    • IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.

Cellular Assay for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify that this compound directly binds to and stabilizes menin within the cellular environment.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

  • Protocol Outline:

    • KMT2A-r leukemia cells are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures to induce protein denaturation.

    • Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble menin in the supernatant is quantified by Western blotting or other protein detection methods.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

In Vivo Efficacy Assessment

Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the anti-leukemic activity of this compound in a system that closely recapitulates human disease.

  • Principle: Primary leukemia cells from patients with KMT2A-r leukemia are engrafted into immunodeficient mice. Once the leukemia is established, the mice are treated with this compound, and the effect on tumor burden and survival is monitored.

  • Protocol Outline:

    • Primary human KMT2A-r leukemia cells are injected intravenously into immunodeficient mice (e.g., NSG mice).

    • Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

    • Once engraftment reaches a predetermined level, mice are randomized to receive this compound or a vehicle control, typically administered orally.

    • Leukemic burden is monitored throughout the study by flow cytometry of peripheral blood and bone marrow at the study endpoint.

    • Survival of the mice in the treatment and control groups is recorded.

Experimental Workflow for Preclinical Evaluation of this compound

Biochemical_Assay Biochemical Assay (e.g., AlphaLISA) Determine Ki/IC50 for menin-KMT2A interaction Cell_Based_Assays Cell-Based Assays (KMT2A-r cell lines) - Proliferation (IC50) - Apoptosis - Differentiation Biochemical_Assay->Cell_Based_Assays Target_Engagement Target Engagement (e.g., CETSA) Confirm binding to menin in cells Cell_Based_Assays->Target_Engagement PDX_Models Patient-Derived Xenograft (PDX) Models - Assess in vivo efficacy - Monitor tumor burden - Evaluate survival benefit Target_Engagement->PDX_Models Pharmacodynamics Pharmacodynamic Studies - Measure downstream gene (HOXA9, MEIS1) and protein expression changes in tumors PDX_Models->Pharmacodynamics Clinical_Trials Phase I/II Clinical Trials (e.g., AUGMENT-101) - Evaluate safety and efficacy in patients Pharmacodynamics->Clinical_Trials This compound This compound Menin Wild-type Menin This compound->Menin Binds and Inhibits Leukemia_Suppression Leukemia Suppression This compound->Leukemia_Suppression Leads to MEN1_Mutation MEN1 Gene Mutation This compound->MEN1_Mutation Exerts Selective Pressure for KMT2A_fusion KMT2A Fusion Protein Menin->KMT2A_fusion Interacts with Mutant_Menin Mutant Menin MEN1_Mutation->Mutant_Menin Results in Mutant_Menin->this compound Prevents Binding Mutant_Menin->KMT2A_fusion Maintains Interaction with Resistance Drug Resistance Mutant_Menin->Resistance Leads to

References

Preclinical Evaluation of Revumenib in NPM1-Mutant Acute Myeloid Leukemia (AML): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acute Myeloid Leukemia (AML) characterized by mutations in the Nucleophosmin 1 (NPM1) gene is the most common genetic subtype of adult AML, accounting for approximately 30% of all cases.[1] These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c), which drives leukemogenesis through a distinct molecular mechanism. A key dependency for the survival and proliferation of these cancer cells is the interaction between the protein menin and the histone-lysine N-methyltransferase 2A (KMT2A).[2][3] This interaction is crucial for maintaining the expression of a pro-leukemogenic transcriptional program, including the upregulation of HOX and MEIS1 genes, which ultimately blocks myeloid differentiation.[4][5]

Revumenib (SNDX-5613) is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction.[6][7] By disrupting this critical protein-protein interaction, this compound aims to reverse the aberrant gene expression profile, induce differentiation of leukemic blasts, and provide a targeted therapeutic option for this AML subtype.[5][8] This technical guide summarizes the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound in NPM1-mutant AML models.

Mechanism of Action

In NPM1-mutant AML, menin interacts with KMT2A, leading to the recruitment of this complex to chromatin.[9] This action sustains the transcription of key leukemogenic genes, such as HOXA9 and MEIS1, which are critical for blocking the normal differentiation of hematopoietic stem cells.[5] this compound competitively binds to menin, preventing its interaction with KMT2A. This disruption leads to the downregulation of the HOX/MEIS1 transcriptional program, releasing the differentiation block and promoting the maturation or apoptosis of AML cells.[4][5]

Revumenib_Mechanism_of_Action cluster_0 NPM1-Mutant AML Cell cluster_1 Leukemogenic Gene Expression cluster_2 Therapeutic Intervention NPM1c Mutant NPM1 (Cytoplasmic) Menin Menin NPM1c->Menin Aberrant Interaction KMT2A KMT2A Menin->KMT2A Forms Complex This compound This compound Chromatin Chromatin KMT2A->Chromatin Binds to HOX HOXA9 Chromatin->HOX Upregulates MEIS1 MEIS1 Chromatin->MEIS1 Upregulates Differentiation_Block Differentiation Block & Leukemic Proliferation HOX->Differentiation_Block MEIS1->Differentiation_Block Differentiation Cell Differentiation or Apoptosis Differentiation_Block->Differentiation Reverses This compound->Menin Inhibits Interaction with KMT2A

Caption: this compound disrupts the Menin-KMT2A complex in NPM1-mutant AML.

Preclinical Efficacy Data

The preclinical activity of this compound has been evaluated in various NPM1-mutant AML models, demonstrating potent anti-leukemic effects.

In Vitro Studies

Studies utilizing NPM1-mutant AML cell lines, such as OCI-AML3, have been instrumental in characterizing the cellular response to this compound. These experiments show that this compound treatment leads to a dose-dependent inhibition of cell proliferation and induction of apoptosis.[10]

Cell LineMutationAssay TypeEndpointResult (IC50)Reference
OCI-AML3NPM1-mutCell ViabilityProliferationSensitive[10]
OCI-AML3NPM1-mutApoptosis AssayCleaved Caspase-3Induction of Apoptosis[10]

Note: Specific IC50 values were not detailed in the provided search results, but the NPM1-mutant cell line OCI-AML3 was shown to be sensitive to this compound, in contrast to TP53-mutant cell lines which exhibited de novo resistance.[10]

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: NPM1-mutant AML Cell Line (e.g., OCI-AML3) culture Cell Culture & Seeding start->culture treatment Treat with varying concentrations of This compound culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry for Cleaved Caspase-3) treatment->apoptosis gene_exp Gene Expression Analysis (e.g., qRT-PCR for HOXA9, MEIS1) treatment->gene_exp analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis - Measure Gene  Downregulation viability->analysis apoptosis->analysis gene_exp->analysis result Result: Determine preclinical efficacy and MoA analysis->result

Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols

Cell Viability Assay (Example: CellTiter-Glo® Luminescent Assay)

  • Cell Seeding: NPM1-mutant AML cells (e.g., OCI-AML3) are seeded in opaque-walled 96-well plates at a predetermined density and allowed to acclimate.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read using a plate reader.

  • Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Gene Expression Analysis (Example: Quantitative RT-PCR)

  • Treatment and RNA Extraction: Cells are treated with this compound or a vehicle control for a defined time period (e.g., 24-48 hours). Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA, primers specific for target genes (HOXA9, MEIS1) and housekeeping genes (e.g., GAPDH, B2M), and a fluorescent dye (e.g., SYBR Green).[6]

  • Data Acquisition: The reaction is run on a qPCR instrument, which measures the fluorescence at each cycle of amplification.

  • Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the housekeeping genes in treated versus control samples.

Pharmacodynamic Biomarkers

Preclinical and clinical studies have validated that this compound treatment leads to the downregulation of its target genes.[6] Gene expression analysis in patient samples from the AUGMENT-101 trial showed that HOXA9 expression decreased in most responders during the first cycle of treatment, whereas it increased in all nonresponders.[11] This suggests that changes in HOXA9 expression may serve as an early pharmacodynamic biomarker of response to this compound in NPM1-mutant AML.[11]

Mechanisms of Preclinical Resistance

Understanding potential resistance mechanisms is critical for optimizing targeted therapies. Preclinical studies have identified several ways NPM1-mutant AML cells can evade the effects of this compound.

  • MEN1 Mutations: Acquired mutations in the MEN1 gene, which encodes the menin protein, can emerge under therapeutic pressure. These mutations can alter the drug-binding pocket, reducing this compound's ability to bind to menin while preserving the essential menin-KMT2A interaction, thus restoring the leukemogenic signaling.[12]

  • TP53 Inactivation: De novo resistance to this compound has been associated with mutations in the tumor suppressor gene TP53.[10][13] Preclinical models show that AML cell lines with TP53 mutations are more resistant to this compound.[10] This resistance is linked to an impaired induction of TP53 transcriptional targets and deregulated expression of key apoptosis-related proteins.[13]

Resistance_Mechanisms cluster_pathway Menin-KMT2A Pathway cluster_resistance Resistance Mechanisms This compound This compound Menin Menin This compound->Menin Inhibits KMT2A KMT2A Menin->KMT2A Interacts with Leukemia Leukemogenesis KMT2A->Leukemia Drives MEN1_mut MEN1 Mutation MEN1_mut->Menin Alters drug binding site, restores KMT2A interaction TP53_mut TP53 Inactivation TP53_mut->Leukemia Promotes survival via alternate pathways

Caption: Preclinical resistance mechanisms to this compound therapy.

Conclusion

The preclinical evaluation of this compound in NPM1-mutant AML models provides a strong rationale for its clinical development. In vitro studies demonstrate the drug's ability to inhibit proliferation and induce differentiation in malignant cells. The mechanism of action, involving the disruption of the menin-KMT2A interaction and subsequent downregulation of the HOX/MEIS1 oncogenic program, is well-supported by molecular data. Furthermore, preclinical identification of pharmacodynamic biomarkers like HOXA9 expression and potential resistance pathways, such as MEN1 and TP53 mutations, offers crucial insights for patient selection, response monitoring, and the development of future combination strategies to overcome resistance. These foundational studies have been pivotal in advancing this compound into clinical trials, where it has shown meaningful activity in heavily pretreated patient populations.[6]

References

The Rise of Revumenib: A Technical Guide to the First-in-Class Menin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Waltham, MA - The landscape of acute leukemia treatment has been significantly altered with the emergence of revumenib (Revuforj®), a pioneering first-in-class menin inhibitor developed by Syndax Pharmaceuticals. This potent, oral, small molecule has received FDA approval for the treatment of relapsed or refractory (R/R) acute leukemia with a lysine methyltransferase 2A gene (KMT2A) translocation in both adult and pediatric patients.[1][2] Furthermore, its efficacy in patients with nucleophosmin 1 (NPM1) mutations is under active investigation, with promising clinical data.[3][4][5] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound for researchers, scientists, and drug development professionals.

The Menin-KMT2A Axis: A Critical Dependency in Leukemia

Acute leukemias characterized by KMT2A rearrangements (KMT2Ar) or NPM1 mutations share a common dependency on the interaction between the protein menin and the KMT2A protein complex.[6][7][8]

  • KMT2A-Rearranged Leukemias: Chromosomal translocations involving the KMT2A gene (formerly known as MLL) result in the formation of oncogenic fusion proteins.[6][7] These fusion proteins recruit menin, which acts as a scaffold, tethering the complex to chromatin. This aberrant localization leads to the upregulation of key leukemogenic genes, such as HOXA9 and MEIS1, driving uncontrolled proliferation and blocking hematopoietic differentiation.[8][9]

  • NPM1-Mutated AML: In acute myeloid leukemia (AML) with NPM1 mutations, the mutated NPM1 protein also relies on the interaction with menin and wild-type KMT2A to drive the same leukemogenic gene expression program.[6][7][9]

This compound was designed to specifically disrupt this critical menin-KMT2A interaction, thereby inhibiting the downstream transcriptional signaling that fuels the leukemia.[10][11][12]

Mechanism of Action: Disrupting the Oncogenic Complex

This compound acts as a potent and selective inhibitor of the menin-KMT2A interaction. By binding to menin, it prevents the association of KMT2A fusion proteins or the NPM1-mutant complex with chromatin.[9][10] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, releasing the block on differentiation and inducing apoptosis in leukemic cells.[9][13][14]

cluster_0 Leukemic Cell cluster_1 Mechanism of this compound Menin Menin KMT2A_fusion KMT2A Fusion Protein (KMT2Ar) or WT KMT2A (NPM1m) Menin->KMT2A_fusion Interaction Chromatin Chromatin KMT2A_fusion->Chromatin Tethering Leukemogenic_Genes Upregulation of HOXA9, MEIS1 Chromatin->Leukemogenic_Genes Activation Downregulation Downregulation of HOXA9, MEIS1 Chromatin->Downregulation Inactivation Leukemia Leukemia (Proliferation, Blocked Differentiation) Leukemogenic_Genes->Leukemia This compound This compound This compound->Menin Inhibits Blocked_Interaction->Chromatin No Tethering Differentiation_Apoptosis Differentiation & Apoptosis Downregulation->Differentiation_Apoptosis

Caption: Mechanism of Action of this compound.

Preclinical Development and In Vitro Activity

This compound demonstrated potent and selective activity in preclinical models.

ParameterValueCell LinesReference
Binding Affinity (Ki) 0.149 nMN/A[15][16]
Cell-based IC50 10-20 nMMV4;11, RS4;11, MOLM-13, KOPN-8 (MLL-rearranged cell lines)[15][17]
In vivo plasma IC50 53 nMN/A[15][16]

Clinical Development: The AUGMENT-101 Trial

The pivotal clinical trial for this compound is the AUGMENT-101 study (NCT04065399), a Phase 1/2 open-label trial evaluating its safety and efficacy in patients with R/R acute leukemias, including those with KMT2A rearrangements or NPM1 mutations.[1][18][19]

Study Design

The AUGMENT-101 trial consists of a dose-escalation (Phase 1) and a dose-expansion (Phase 2) part.[18][20][21] The Phase 1 portion was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[13] Patients were enrolled in different arms based on the concomitant use of strong CYP3A4 inhibitors.[20][21][22] The Phase 2 portion is evaluating the efficacy and safety of this compound at the RP2D.[18][23]

cluster_0 AUGMENT-101 Trial Workflow Patient_Population R/R Acute Leukemia (KMT2Ar or NPM1m) Phase1 Phase 1 (Dose Escalation) Patient_Population->Phase1 Phase2 Phase 2 (Dose Expansion) Phase1->Phase2 Determine RP2D Primary_Endpoints Primary Endpoints: - CR + CRh Rate - Safety & Tolerability Phase2->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Composite CR Rate - Overall Response Rate - Duration of Response Phase2->Secondary_Endpoints

Caption: AUGMENT-101 Clinical Trial Workflow.
Clinical Efficacy

This compound has demonstrated significant clinical activity in heavily pretreated patients with KMT2Ar and NPM1m acute leukemias.

Efficacy in KMT2A-rearranged Acute Leukemia (AUGMENT-101 Phase 2)

EndpointResult (n=97, efficacy population)Reference
CR + CRh Rate 22.7%[24]
Composite CR (CRc) Rate 42.3%[24]
Overall Response Rate (ORR) 63.9%[24]
MRD Negativity in CR/CRh 61.1% (11/18)[24]

Efficacy in NPM1-mutated AML (AUGMENT-101 Phase 2)

EndpointResult (n=64, efficacy-evaluable)Reference
CR + CRh Rate 23.4%[3][25]
Composite CR (CRc) Rate 29.7%[3]
Overall Response Rate (ORR) 46.9%[3][25]
Median Duration of Response (DoR) 4.7 months[3][26]
MRD Negativity in CR/CRh 64% (9/14)[26]
Safety and Tolerability

This compound has a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher include febrile neutropenia, neutropenia, and thrombocytopenia.[3] Differentiation syndrome and QT prolongation are notable adverse events that require monitoring.[5][20]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to the menin-MLL interaction.

  • Reagents: Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL), full-length menin protein, assay buffer.

  • Procedure: a. A constant concentration of the fluorescein-labeled MLL peptide and menin protein are incubated together. b. Serial dilutions of the test compound (e.g., this compound) are added to the mixture. c. The mixture is incubated to allow binding to reach equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the fluorescent peptide from menin, is calculated. This can be converted to a Ki value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on the proliferation of leukemia cell lines.

  • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media.

  • Procedure: a. Cells are seeded in 96-well plates at a specific density. b. Cells are treated with serial dilutions of the test compound or a vehicle control (e.g., DMSO). c. Plates are incubated for a set period (e.g., 72 hours). d. MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. e. A solubilization solution is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.

Future Directions

The development of this compound marks a significant advancement in the targeted therapy of acute leukemias. Ongoing and future research will focus on:

  • Combination Therapies: Evaluating this compound in combination with other anti-leukemic agents, such as venetoclax, FLT3 inhibitors, and hypomethylating agents, to improve efficacy and overcome potential resistance.[18]

  • Expansion to Other Indications: Investigating the efficacy of this compound in other hematological malignancies and solid tumors that may be dependent on the menin-KMT2A interaction.[2][10]

  • Resistance Mechanisms: Understanding and overcoming mechanisms of resistance to menin inhibitors.[10]

Conclusion

This compound represents a paradigm shift in the treatment of a subset of acute leukemias with a clear molecular dependency. Its successful development from a deep understanding of the underlying disease biology to a clinically effective targeted therapy provides a blueprint for future drug discovery efforts in oncology. The continued exploration of this compound, both as a monotherapy and in combination, holds the promise of further improving outcomes for patients with these challenging malignancies.

References

Methodological & Application

Application Notes and Protocols for Revumenib Treatment in In Vitro Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of revumenib, a potent, selective, small-molecule inhibitor of the menin-KMT2A interaction, for studying leukemia cell lines. This compound has shown significant promise in treating acute leukemias with KMT2A (formerly MLL) rearrangements or NPM1 mutations.[1][2][3][4] This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions by disrupting the critical interaction between menin and the KMT2A (lysine methyltransferase 2A) protein.[1] In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is crucial for the transcription of downstream oncogenes, such as HOXA9 and MEIS1, which drive leukemogenesis and block cell differentiation.[2][5] By binding to menin, this compound prevents the recruitment of the KMT2A complex to chromatin, leading to the downregulation of these target genes.[5] This inhibition of aberrant gene expression induces differentiation and apoptosis in susceptible leukemia cells.[1]

Data Presentation

This compound IC50 Values in Leukemia Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various leukemia cell lines, providing a reference for dose-selection in in vitro experiments.

Cell LineLeukemia TypeGenotypeIC50 (nM)Reference
MOLM-13AMLKMT2A-AF910-20[6][7]
MV4-11AMLKMT2A-AF410-20[7]
RS4;11ALLKMT2A-AF410-20[7]
KOPN-8B-ALLKMT2A-MLLT110-20[7]
SEMB-ALLKMT2A-AF431[8][9]
OCI-AML-3AMLNPM1 mutationSensitive[9]
HL-60APLKMT2A-WTInsensitive[7]

AML: Acute Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia; APL: Acute Promyelocytic Leukemia; WT: Wild-Type

Mandatory Visualizations

This compound Signaling Pathway

revumenib_pathway cluster_nucleus Nucleus KMT2Ar KMT2A-fusion (or NPM1c-associated complex) Menin Menin KMT2Ar->Menin Interaction DNA DNA Menin->DNA Binds to Chromatin HOXA9_MEIS1 HOXA9/MEIS1 Gene Expression DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Block

Caption: this compound inhibits the interaction between Menin and the KMT2A fusion protein complex.

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Leukemia Cell Culture (e.g., MOLM-13, MV4-11) treatment Treat with this compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (HOXA9, MEIS1) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution, Protein Expression) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound in leukemia cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 of this compound.[9]

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Based on published data, a starting concentration range of 1 nM to 10 µM is recommended. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes flow cytometry to quantify apoptosis and necrosis in this compound-treated cells.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL. Treat the cells with this compound at concentrations around the IC50 and 10x IC50 for 48-72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Leukemia cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Downstream Targets

This protocol is for detecting changes in the protein expression of this compound's downstream targets, HOXA9 and MEIS1.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH) overnight at 4°C, according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.

References

Application Notes and Protocols for Testing Revumenib Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft mouse models to evaluate the efficacy of revumenib, a potent inhibitor of the menin-KMT2A interaction. This compound has shown significant promise in treating acute leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] This document outlines the underlying mechanism of action, key experimental methodologies, and expected outcomes based on preclinical studies.

Introduction to this compound and its Mechanism of Action

This compound (formerly SNDX-5613) is an orally bioavailable small molecule that selectively disrupts the critical interaction between menin and the lysine methyltransferase 2A (KMT2A, also known as MLL) protein.[2] In leukemias harboring KMT2A gene rearrangements or NPM1 mutations, this interaction is essential for driving the expression of leukemogenic genes, such as HOXA9 and MEIS1, which leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[1][4] By inhibiting the menin-KMT2A interaction, this compound aims to reverse this aberrant gene expression, induce differentiation of leukemic blasts, and ultimately lead to the eradication of the disease.[1][5] Preclinical studies using patient-derived xenograft (PDX) models have demonstrated that menin inhibitors can lead to a rapid elimination of leukemia cells and promote the maturation of these cells into more normal forms.[1]

Signaling Pathway of Menin-KMT2A Interaction

Menin_KMT2A_Pathway Mechanism of Action of this compound cluster_0 Leukemic Cell Nucleus cluster_1 Therapeutic Intervention KMT2Ar_NPM1m KMT2A-rearranged or NPM1-mutant complex Menin Menin KMT2Ar_NPM1m->Menin interacts with Chromatin Chromatin Menin->Chromatin binds to Differentiation Cell Differentiation & Apoptosis Menin->Differentiation leads to HOXA_MEIS1 HOXA / MEIS1 Gene Expression Chromatin->HOXA_MEIS1 activates Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) HOXA_MEIS1->Leukemogenesis drives This compound This compound This compound->Block inhibits Block->Menin

Caption: this compound inhibits the Menin-KMT2A interaction, blocking leukemogenesis.

Efficacy of this compound in Xenograft Models: Summary of Quantitative Data

The following tables summarize the key efficacy data from preclinical studies of this compound and its close analog, VTP-50469, in various xenograft models of acute leukemia.

Table 1: Efficacy of this compound (SNDX-5613) in Cell Line-Derived and Patient-Derived Xenograft Models

Xenograft ModelTreatment and DoseKey Efficacy ReadoutsOutcomeReference
MOLM13-GFP/LuciferaseSNDX-5613 (50 mg/kg, PO, BID)Leukemia Burden (Bioluminescence)Significant reduction in AML burden[6]
SNDX-5613 (50 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily)Overall SurvivalSignificantly increased survival compared to single agents[6][7][8]
PDX (NPM1c, mtFLT3)SNDX-5613 (75 mg/kg, PO, BID)Leukemia BurdenSignificant reduction in AML burden[6]
SNDX-5613 (75 mg/kg, PO, BID) + Venetoclax (30 mg/kg, PO, daily)Overall SurvivalSignificantly increased survival compared to single agents[6][7][8]
PDX (NUP98::NSD1, FLT3-ITD)This compound (0.033% or 0.1% in chow)Median SurvivalMedian survival of 147 days for control; this compound-treated group reached study endpoint without disease signs[9]
Peripheral Blood Human CD45+ cellsControl group showed disease progression; this compound-treated group had no increase in peripheral blood leukemic cells[9]
Spleen WeightReduced spleen weight in treated mice[9]

Table 2: Efficacy of VTP-50469 (this compound Analog) in Patient-Derived Xenograft (PDX) Models of MLL-rearranged ALL

Xenograft ModelTreatment and DoseKey Efficacy ReadoutsOutcomeReference
Infant MLLr ALL PDX (6 models)VTP-50469 (120 mg/kg, PO, BID x 28 days)Event-Free Survival (EFS)Significant differences in EFS distribution in 6/6 models[10]
Maintained Complete Response (MCR)MCRs observed in 5/6 PDXs[10]
Bone Marrow InfiltrationSignificant reduction at Day 28 in 2/4 evaluable PDXs[10]
MLLr B-ALL and AML PDXVTP-50469 (formulated in chow)Leukemia Burden (human cells in peripheral blood, spleen, bone marrow)Dramatic reductions in human leukemia cells[11]
Infant MLL-r ALL PDX (2 models)VTP-50469 (0.1% in chow) + VXL (vincristine, dexamethasone, L-asparaginase)Maintained Complete Response (MCR)Combination elicited MCRs in both PDXs and significantly delayed leukemia progression compared to single agents[12]
Spleen and Bone Marrow InfiltrationCombination almost completely eradicated leukemia infiltration[12]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Leukemia

This protocol outlines the key steps for establishing PDX models from primary patient samples.

Materials:

  • Cryopreserved primary acute leukemia patient cells (KMT2A-r or NPM1m)

  • Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG)

  • RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque

  • Human CD45, CD34, and CD33 antibodies for flow cytometry

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Thawing and Preparation of Patient Cells:

    • Rapidly thaw cryopreserved patient cells in a 37°C water bath.

    • Gently transfer cells to a large volume of pre-warmed RPMI + 20% FBS.

    • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Wash cells with PBS and resuspend in an appropriate volume for injection.

    • Assess cell viability using Trypan Blue exclusion.

  • Transplantation into Immunodeficient Mice:

    • Inject 1-10 million viable patient cells intravenously (IV) via the tail vein into 6-8 week old NSG mice.

  • Monitoring Engraftment:

    • Beginning 3-4 weeks post-injection, monitor for engraftment of human leukemic cells in the peripheral blood weekly.

    • Collect a small volume of peripheral blood and stain with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human cells.

    • Engraftment is considered successful when the percentage of hCD45+ cells exceeds a predefined threshold (e.g., 1%).

  • Expansion and Banking:

    • Once engraftment is established and signs of disease are apparent, euthanize the primary recipient mice.

    • Harvest bone marrow and spleen, and prepare a single-cell suspension.

    • A portion of the cells can be cryopreserved for future studies, and another portion can be serially transplanted into secondary recipient mice for cohort expansion.

Protocol 2: In Vivo Efficacy Study of this compound in Leukemia Xenograft Models

This protocol describes a typical in vivo efficacy study once a cohort of engrafted mice is established.

Materials:

  • Established leukemia xenograft mice (PDX or cell line-derived)

  • This compound (SNDX-5613)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers (for subcutaneous models, if applicable)

  • Flow cytometry antibodies (hCD45, etc.)

  • Bioluminescence imaging system (for luciferase-tagged cell lines)

Procedure:

  • Study Initiation:

    • Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (e.g., by gavage) at doses ranging from 50-75 mg/kg, typically twice daily (BID).[6]

    • Alternatively, this compound can be formulated in the mouse chow at concentrations of 0.033% to 0.1%.[9]

    • Administer vehicle control to the control group following the same schedule.

    • Treatment duration can range from 2 to 4 weeks or longer.[6][10]

  • Monitoring Efficacy:

    • Monitor the percentage of hCD45+ cells in the peripheral blood weekly via flow cytometry.

    • For luciferase-expressing cell lines, perform bioluminescence imaging to quantify leukemia burden.[7][8]

    • Monitor animal body weight and overall health status regularly.

    • Record survival data and plot using Kaplan-Meier curves.

  • Endpoint Analysis:

    • At the end of the study or when humane endpoints are reached, euthanize the mice.

    • Harvest bone marrow, spleen, and peripheral blood.

    • Analyze the percentage of human leukemic cells in these tissues by flow cytometry.

    • Measure spleen weight as an indicator of disease burden.[9]

    • Perform downstream analyses such as Western blotting, immunohistochemistry, or gene expression analysis on harvested tissues.

Experimental Workflow Diagram

Experimental_Workflow Workflow for this compound Efficacy Testing in Xenograft Models cluster_0 Model Establishment cluster_1 Efficacy Study Patient_Cells Primary Patient Cells (KMT2A-r or NPM1m) Thaw_Prep Thaw & Prepare Cells Patient_Cells->Thaw_Prep Injection Inject into NSG Mice Thaw_Prep->Injection Monitor_Engraftment Monitor Engraftment (%hCD45+ in Blood) Injection->Monitor_Engraftment Expansion Expand Cohort (Secondary Transplants) Monitor_Engraftment->Expansion Randomization Randomize Engrafted Mice Expansion->Randomization Treatment Treat with this compound or Vehicle Randomization->Treatment Monitoring Monitor Disease Burden (Flow Cytometry, BLI, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (BM, Spleen, Blood) Monitoring->Endpoint

Caption: From patient sample to in vivo efficacy assessment of this compound.

Conclusion

Xenograft mouse models, particularly PDX models, are invaluable tools for the preclinical evaluation of targeted therapies like this compound. They allow for the assessment of in vivo efficacy in a system that closely recapitulates human disease. The protocols and data presented here provide a framework for designing and executing robust preclinical studies to further investigate the therapeutic potential of this compound and other menin inhibitors for the treatment of KMT2A-rearranged and NPM1-mutant acute leukemias.

References

Assessing Revumenib Potency and Target Engagement Using Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Introduction

Revumenib (SNDX-5613) is a potent, selective, small-molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency in certain types of acute leukemia. Specifically, it has shown significant promise in patients with relapsed or refractory (R/R) acute leukemia harboring a lysine methyltransferase 2A (KMT2A) gene rearrangement or a nucleophosmin 1 (NPM1) mutation.[1][2][3][4] The therapeutic strategy is based on disrupting the protein-protein interaction between menin and the KMT2A fusion protein or the KMT2A/NPM1c complex, which in turn downregulates the expression of leukemogenic genes such as HOXA9 and MEIS1, leading to differentiation of leukemic blasts.[5][6]

To facilitate the preclinical and clinical development of this compound and other menin inhibitors, it is crucial to have robust methods to quantify their engagement with the menin target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of drug-target interaction in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein increases the protein's resistance to thermal denaturation, resulting in a higher melting temperature (Tm). This shift in thermal stability can be quantified and is indicative of target engagement.

This application note provides detailed protocols for utilizing CETSA to assess the potency and target engagement of this compound in relevant leukemia cell lines. It includes methodologies for both traditional Western blot-based CETSA and higher-throughput approaches, along with representative data and visualizations to guide researchers in their drug development efforts.

Signaling Pathway and Mechanism of Action

This compound targets the interaction between menin and the KMT2A protein (or its fusion products). In KMT2A-rearranged leukemias, the fusion protein aberrantly recruits menin, leading to the upregulation of genes like HOXA9 and MEIS1 that drive leukemogenesis and block differentiation.[6] this compound binds to menin, preventing its interaction with the KMT2A fusion protein, thereby inhibiting the oncogenic transcription program and inducing differentiation of the leukemia cells.[5]

Revumenib_Mechanism_of_Action cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin interacts with DNA DNA (HOXA9, MEIS1 promoters) Menin->DNA recruits complex to Differentiation Cellular Differentiation Transcription Leukemogenic Gene Transcription DNA->Transcription initiates Leukemogenesis Leukemogenesis & Differentiation Block Transcription->Leukemogenesis This compound This compound This compound->Menin binds to & inhibits interaction with KMT2A-f

Fig. 1: this compound's Mechanism of Action.

Experimental Protocols

This section provides detailed protocols for performing CETSA to measure this compound's engagement with its target, menin. Two primary CETSA formats are described: a melt curve experiment to determine the thermal shift (ΔTm) and an isothermal dose-response (ITDR) experiment to determine the cellular potency (EC50) of target engagement.

General Materials
  • Cell Lines: KMT2A-rearranged acute leukemia cell lines (e.g., MV4-11, MOLM-13) or NPM1-mutant cell lines (e.g., OCI-AML3).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Protease Inhibitor Cocktail.

  • Lysis Buffer: PBS with 0.5% NP-40 and protease inhibitor cocktail.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting Reagents: Acrylamide gels, running and transfer buffers, PVDF membranes.

  • Primary Antibodies: Anti-Menin antibody, anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent Substrate.

  • Instrumentation: Cell culture incubator, centrifuges, thermal cycler, Western blot imaging system.

Protocol 1: CETSA Melt Curve for this compound

This protocol is designed to determine the change in the melting temperature (Tm) of menin upon this compound treatment.

CETSA_Melt_Curve_Workflow start Start cell_culture 1. Culture KMT2A-rearranged leukemia cells (e.g., MV4-11) start->cell_culture drug_treatment 2. Treat cells with this compound (e.g., 1 µM) or Vehicle (DMSO) for 1-2 hours cell_culture->drug_treatment harvest 3. Harvest and wash cells with PBS drug_treatment->harvest aliquot 4. Resuspend in PBS with protease inhibitors and aliquot into PCR tubes harvest->aliquot heat_shock 5. Heat aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler aliquot->heat_shock lysis 6. Lyse cells by freeze-thaw cycles heat_shock->lysis centrifuge 7. Centrifuge to pellet aggregated proteins lysis->centrifuge collect_supernatant 8. Collect the soluble fraction (supernatant) centrifuge->collect_supernatant protein_quant 9. Determine protein concentration (BCA assay) and normalize samples collect_supernatant->protein_quant western_blot 10. Analyze menin levels by Western Blot protein_quant->western_blot data_analysis 11. Quantify band intensities and plot against temperature to generate melt curves western_blot->data_analysis end End data_analysis->end

Fig. 2: CETSA Melt Curve Workflow.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture MV4-11 or MOLM-13 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Preparation:

    • Harvest cells by centrifugation and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of 20 x 10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C).

    • After heating, cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the levels of soluble menin by Western blotting using a menin-specific antibody. Use β-actin or GAPDH as a loading control.

  • Data Analysis:

    • Quantify the band intensities for menin at each temperature.

    • Normalize the intensity of each band to the intensity of the corresponding loading control.

    • Plot the normalized menin levels against the temperature to generate melt curves for both the vehicle and this compound-treated samples. The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between the treated and untreated samples is the ΔTm.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound

This protocol is used to determine the concentration of this compound required to stabilize 50% of the menin protein at a fixed temperature (EC50).

ITDR_CETSA_Workflow start Start cell_culture 1. Culture KMT2A-rearranged leukemia cells start->cell_culture drug_treatment 2. Treat cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control for 1-2 hours cell_culture->drug_treatment harvest 3. Harvest and wash cells drug_treatment->harvest aliquot 4. Resuspend and aliquot cells harvest->aliquot heat_shock 5. Heat all samples at a single, pre-determined temperature (e.g., 54°C) for 3 minutes aliquot->heat_shock lysis 6. Lyse cells by freeze-thaw heat_shock->lysis centrifuge 7. Centrifuge to pellet aggregates lysis->centrifuge collect_supernatant 8. Collect soluble fraction centrifuge->collect_supernatant protein_quant 9. Normalize protein concentration collect_supernatant->protein_quant western_blot 10. Analyze menin levels by Western Blot protein_quant->western_blot data_analysis 11. Quantify band intensities and plot against this compound concentration to determine EC50 western_blot->data_analysis end End data_analysis->end

Fig. 3: Isothermal Dose-Response CETSA Workflow.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in Protocol 1.

    • Treat cell aliquots with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Based on the melt curve from Protocol 1, select a temperature that results in significant but not complete denaturation of menin in the vehicle-treated sample (e.g., 54°C).

    • Heat all samples at this single temperature for 3 minutes.

  • Cell Lysis, Fractionation, and Analysis:

    • Follow steps 4-6 from Protocol 1 for cell lysis, fractionation, and Western blot analysis.

  • Data Analysis:

    • Quantify the band intensities for menin for each this compound concentration.

    • Normalize the intensities to the loading control.

    • Plot the normalized menin levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation

The following tables present representative data that could be obtained from the CETSA experiments described above.

Table 1: CETSA Melt Curve Data for Menin in MV4-11 Cells Treated with this compound

Temperature (°C)Vehicle (DMSO) Normalized Menin Level1 µM this compound Normalized Menin Level
401.001.00
440.950.98
480.850.92
520.520.80
560.250.65
600.100.40
640.050.15
Tm (°C) ~51.5 ~58.0
ΔTm (°C) -~6.5

Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound in MV4-11 Cells

Heating Temperature: 54°C

This compound Concentration (nM)Normalized Menin Level
0 (Vehicle)0.35
10.45
100.68
1000.85
10000.88
100000.90
EC50 (nM) ~15

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the direct target engagement and assessing the cellular potency of this compound. The protocols and representative data presented in this application note provide a framework for researchers to implement CETSA in their studies of menin inhibitors. By directly measuring the interaction of this compound with menin in a cellular context, CETSA can provide crucial data to support lead optimization, mechanism of action studies, and the development of pharmacodynamic biomarkers for clinical trials. The adaptability of CETSA also allows for its potential use in patient-derived samples, offering a translational bridge from preclinical research to clinical application.

References

Application Notes and Protocols for Quantitative PCR Assays of HOX and MEIS1 Gene Expression Following Revumenib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revumenib, a potent and selective small-molecule inhibitor of the menin-KMT2A (MLL) interaction, has emerged as a promising therapeutic agent for acute leukemias harboring KMT2A rearrangements or NPM1 mutations.[1][2][3] The oncogenic activity in these leukemias is largely driven by the aberrant expression of downstream target genes, most notably the HOX gene family and their cofactor MEIS1.[1][4][5] The menin-KMT2A complex is crucial for the transcriptional activation of these genes, and its disruption by this compound leads to their downregulation, inducing differentiation and apoptosis in leukemic cells.[1][6][7][8]

Monitoring the expression levels of HOX (e.g., HOXA9) and MEIS1 can serve as a valuable pharmacodynamic biomarker to assess the on-target activity of this compound and to correlate molecular response with clinical outcomes.[1] These application notes provide a detailed protocol for the quantitative analysis of HOX and MEIS1 gene expression in leukemia cells treated with this compound using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway and Experimental Workflow

The interaction between menin and the KMT2A (or MLL) protein is critical for the recruitment of the histone methyltransferase complex to target gene promoters, including those of the HOX gene cluster and MEIS1. This leads to histone H3 lysine 4 (H3K4) methylation and subsequent gene transcription, driving leukemogenesis. This compound competitively binds to the menin pocket that normally interacts with KMT2A, thereby disrupting this complex and inhibiting the expression of HOX and MEIS1.

cluster_0 KMT2A-Rearranged or NPM1-Mutated Leukemia Cell cluster_1 Transcription cluster_2 This compound Action cluster_3 Transcription Inhibition KMT2A KMT2A (MLL) Fusion Protein Menin Menin KMT2A->Menin Interaction DNA DNA (HOX, MEIS1 promoters) Menin->DNA Binds to HOX_MEIS1_mRNA HOX & MEIS1 mRNA DNA->HOX_MEIS1_mRNA Upregulates Leukemogenesis Leukemogenesis HOX_MEIS1_mRNA->Leukemogenesis This compound This compound Menin_Inhibited Menin This compound->Menin_Inhibited Inhibits DNA_Inactive DNA (HOX, MEIS1 promoters) Menin_Inhibited->DNA_Inactive Binding Disrupted HOX_MEIS1_mRNA_down HOX & MEIS1 mRNA (Downregulated) DNA_Inactive->HOX_MEIS1_mRNA_down Downregulates Differentiation Cell Differentiation & Apoptosis HOX_MEIS1_mRNA_down->Differentiation

Figure 1: Mechanism of action of this compound.

The following workflow outlines the key steps for quantifying HOX and MEIS1 gene expression in response to this compound treatment.

start Leukemia Cell Culture (e.g., KMT2A-r or NPM1-mut) treatment Treat with this compound (and vehicle control) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rna_qc RNA Quality & Quantity Control (Spectrophotometry/Fluorometry) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qpcr Quantitative PCR (qPCR) (HOXA9, MEIS1, and Housekeeping Gene) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Results: Fold Change in Gene Expression data_analysis->results

Figure 2: Experimental workflow for qPCR analysis.

Experimental Protocols

This section provides a detailed methodology for the quantification of HOXA9 and MEIS1 gene expression.

Materials and Reagents
  • Leukemia cell line (e.g., MV4-11 for KMT2A-rearranged, OCI-AML3 for NPM1-mutated)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

  • Nuclease-free water

  • qPCR primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH, ACTB)

Cell Culture and Treatment
  • Culture leukemia cells in the appropriate medium and conditions.

  • Seed cells at a density that will not exceed confluency at the time of harvest.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, 72 hours).

RNA Extraction
  • Harvest cells by centrifugation and wash with PBS.

  • Extract total RNA using a column-based kit according to the manufacturer's instructions.

  • Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • Elute RNA in nuclease-free water.

RNA Quality and Quantity Control
  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.

Reverse Transcription (cDNA Synthesis)
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Use validated primers for the target genes (HOXA9, MEIS1) and a stable reference gene.

    GeneForward Primer (5'-3')Reverse Primer (5'-3')
    HOXA9GCCGGCCTTATGGCATTAATGGAGGAGAACCACAAGCATAGT
    MEIS1AAGCAGTTGGCACAAGACACGGCTGCTCGGTTGGACTGGTCTAT
    GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

    Note: Primer sequences should be validated for specificity and efficiency before use.

  • Perform qPCR using a real-time PCR instrument with the following cycling conditions (can be optimized):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

Data Presentation

The relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.

  • Normalization to Reference Gene (ΔCt): ΔCt = Ct(target gene) - Ct(reference gene)

  • Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)

  • Fold Change Calculation: Fold Change = 2-ΔΔCt

The results can be summarized in the following tables:

Table 1: Raw Ct Values from qPCR

SampleTreatmentCt (HOXA9)Ct (MEIS1)Ct (GAPDH)
1Vehicle
2Vehicle
3Vehicle
4This compound (X nM)
5This compound (X nM)
6This compound (X nM)

Table 2: Calculated Fold Change in Gene Expression

TreatmentAverage Fold Change (HOXA9)Standard Deviationp-value
Vehicle1.0
This compound (X nM)
TreatmentAverage Fold Change (MEIS1)Standard Deviationp-value
Vehicle1.0
This compound (X nM)

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of HOX and MEIS1 gene expression in response to this compound treatment. The provided protocols and data analysis methods offer a standardized approach for researchers to assess the molecular efficacy of this compound and to investigate its mechanism of action in relevant leukemia models. The downregulation of HOXA9 and MEIS1 serves as a key indicator of target engagement and biological activity of this novel menin inhibitor.

References

Application Notes and Protocols: Single-Cell RNA Sequencing to Analyze Revumenib Response Heterogeneity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revumenib, a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction, has shown significant promise in the treatment of relapsed or refractory (R/R) acute leukemias, particularly those with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic alterations drive leukemogenesis through the aberrant upregulation of genes such as HOXA9 and MEIS1, leading to a block in hematopoietic differentiation.[3][4] this compound disrupts the crucial interaction between menin and the KMT2A protein, thereby downregulating the expression of these oncogenic targets and inducing differentiation of leukemic blasts.[1][4]

Despite promising clinical responses, including complete remissions, the heterogeneity of patient response and the emergence of resistance present significant challenges.[5][6] Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect this heterogeneity at an unprecedented resolution. By profiling the transcriptomes of individual cells, scRNA-seq can identify distinct leukemia cell subpopulations, characterize their responses to this compound, and elucidate mechanisms of both sensitivity and resistance.[7][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing scRNA-seq to analyze the heterogeneity of this compound response in acute leukemia.

Mechanism of Action and Signaling Pathway

This compound targets the protein-protein interaction between menin and KMT2A (also known as MLL). In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is critical for the recruitment of the KMT2A complex to chromatin, leading to the expression of leukemogenic genes, including the HOXA gene cluster and its cofactor MEIS1.[3][9] By binding to menin, this compound prevents its association with KMT2A, leading to the downregulation of HOXA9 and MEIS1 expression.[4] This relieves the differentiation block, promoting the maturation of leukemic cells.[1]

Revumenib_Mechanism_of_Action This compound Mechanism of Action in KMT2A-rearranged Leukemia cluster_nucleus Nucleus cluster_response Cellular Response KMT2Ar KMT2A-fusion protein Menin Menin KMT2Ar->Menin Interaction Chromatin Chromatin KMT2Ar->Chromatin Binds to HOXA9_MEIS1 HOXA9, MEIS1, etc. KMT2Ar->HOXA9_MEIS1 Upregulate Transcription Menin->Chromatin Binds to Menin->HOXA9_MEIS1 Upregulate Transcription Differentiation Myeloid Differentiation Diff_Block Differentiation Block HOXA9_MEIS1->Diff_Block Proliferation Leukemic Proliferation HOXA9_MEIS1->Proliferation This compound This compound This compound->Menin Inhibits Interaction

This compound's disruption of the Menin-KMT2A interaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's clinical efficacy from the AUGMENT-101 trial and expected outcomes from scRNA-seq analysis.

Table 1: Clinical Response to this compound in Relapsed/Refractory Acute Leukemia (AUGMENT-101 Trial)

Patient PopulationEndpointResponse RateReference
KMT2A-rearrangedComplete Remission (CR) + CR with partial hematologic recovery (CRh)23.1%[10]
NPM1-mutantCR + CRh23.1%[10]
KMT2A-rearrangedOverall Response Rate (ORR)47%

Table 2: Expected Differentially Expressed Genes in Leukemia Cells Following this compound Treatment (from scRNA-seq)

GeneExpected ChangeFunctionReference
HOXA9DownregulatedTranscription factor, key leukemogenic driver[3][4]
MEIS1DownregulatedHOXA9 cofactor, key leukemogenic driver[3][4]
PBX3DownregulatedHOXA9 cofactor[3]
FLT3DownregulatedReceptor tyrosine kinase, cell proliferation[3]
CD11b (ITGAM)UpregulatedMyeloid differentiation marker[11]
CD14UpregulatedMyeloid differentiation marker[11]
MCL1UpregulatedAnti-apoptotic protein[12]
BCL2L1 (BCL-xL)UpregulatedAnti-apoptotic protein[12]

Table 3: Anticipated Shifts in Cell Populations Post-Revumenib Treatment (from scRNA-seq)

Cell PopulationExpected Change in ProportionMarkersReference
Immature AML BlastsDecreaseCD34+, c-Kit+[12]
Intermediate BlastsIncrease then DecreaseCD68+, CD11b-, CD14-[12]
Differentiated Monocytic CellsIncreaseCD68+, CD11b+, CD14+[12]

Experimental Protocols

Protocol 1: Preparation of Primary Leukemia Cells for scRNA-seq

This protocol outlines the steps for processing bone marrow aspirates or peripheral blood from patients treated with this compound to obtain a single-cell suspension suitable for 10x Genomics Chromium scRNA-seq.

Materials:

  • Bone marrow aspirate or peripheral blood in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Trypan Blue solution

  • Countess II Automated Cell Counter (or hemocytometer)

Procedure:

  • Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes. Process samples within 2 hours of collection.

  • Mononuclear Cell Isolation:

    • Dilute the blood or bone marrow sample 1:1 with PBS.

    • Carefully layer the diluted sample onto an equal volume of Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

    • Collect the mononuclear cell layer and transfer to a new conical tube.

  • Washing:

    • Add 3 volumes of PBS to the collected mononuclear cells and centrifuge at 300 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS with 0.04% BSA.

  • Cell Counting and Viability Assessment:

    • Take a small aliquot of the cell suspension and mix with Trypan Blue.

    • Count the cells and assess viability using an automated cell counter or a hemocytometer. A viability of >90% is recommended.

  • Final Resuspension:

    • Centrifuge the remaining cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in PBS with 0.04% BSA to a final concentration of 1 x 10^6 cells/mL.

    • Keep the cells on ice until ready to proceed with the 10x Genomics workflow.

Protocol 2: 10x Genomics Chromium Single-Cell 3' RNA Sequencing

This protocol provides a high-level overview of the 10x Genomics Chromium Single Cell 3' v3.1 workflow. Refer to the manufacturer's user guide for detailed step-by-step instructions.

Workflow Diagram:

scRNA_seq_Workflow 10x Genomics scRNA-seq Workflow Sample_Prep Single-Cell Suspension (Protocol 1) GEM_Generation GEM Generation & Barcoding Sample_Prep->GEM_Generation RT Reverse Transcription GEM_Generation->RT cDNA_Amp cDNA Amplification RT->cDNA_Amp Lib_Prep Library Construction cDNA_Amp->Lib_Prep Sequencing Sequencing Lib_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

High-level overview of the 10x Genomics workflow.

Key Steps:

  • GEM Generation: Load the single-cell suspension, reverse transcription reagents, and barcoded gel beads onto a Chromium chip. The chip is then placed in the Chromium Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are isolated with barcoded beads.

  • Reverse Transcription and cDNA Amplification: Within each GEM, the cell is lysed, and reverse transcription occurs, generating barcoded cDNA from the captured mRNA. After breaking the emulsion, the barcoded cDNA is amplified via PCR.

  • Library Construction: The amplified cDNA is fragmented, and sequencing adaptors are ligated to generate a final sequencing library.

  • Sequencing: Sequence the prepared libraries on a compatible Illumina sequencer.

  • Data Analysis: Process the raw sequencing data using Cell Ranger software to align reads, generate feature-barcode matrices, and perform clustering and gene expression analysis.

Protocol 3: scRNA-seq Data Analysis Workflow

Logical Relationship Diagram:

Data_Analysis_Workflow scRNA-seq Data Analysis Logical Flow Raw_Data Raw Sequencing Data (BCL files) Demux Demultiplexing (cellranger mkfastq) Raw_Data->Demux Alignment Alignment & Counting (cellranger count) Demux->Alignment Matrix Gene-Cell Matrix Alignment->Matrix QC Quality Control & Filtering Matrix->QC Normalization Normalization QC->Normalization Dim_Reduction Dimensionality Reduction (PCA, UMAP) Normalization->Dim_Reduction Clustering Cell Clustering Dim_Reduction->Clustering Annotation Cluster Annotation Clustering->Annotation DEA Differential Expression Analysis Clustering->DEA Downstream Downstream Analysis (Pathway, Trajectory) Annotation->Downstream DEA->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Revumenib in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to revumenib in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My AML cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms?

A1: The most frequently observed mechanism of acquired resistance to this compound in AML cell lines with KMT2A rearrangements (KMT2Ar) or NPM1 mutations is the acquisition of somatic mutations in the MEN1 gene.[1][2][3][4] These mutations typically occur at the drug-binding interface, reducing the affinity of this compound for the menin protein.[2][4] Another described mechanism, primarily associated with de novo resistance, involves mutations in the TP53 gene.[5][6][7]

Q2: Which specific MEN1 mutations have been identified in this compound-resistant AML cells?

A2: Several key mutations in the MEN1 gene have been clinically and preclinically identified. These mutations diminish the binding affinity of this compound to the menin protein, thereby allowing the menin-KMT2A interaction to persist and drive leukemogenesis.[1][2][4]

Q3: Are there mechanisms of this compound resistance that are independent of MEN1 mutations?

A3: Yes, studies have shown that acquired resistance to this compound can occur in the absence of MEN1 mutations.[8][9] One identified mechanism involves the inactivation of the TP53 tumor suppressor gene, which is associated with de novo resistance.[5][6][7] Additionally, research suggests that epigenetic drivers, such as the non-canonical PRC1.1 complex leading to aberrant activation of MYC, may contribute to resistance independently of KMT2A target gene expression.[10]

Q4: My this compound-resistant AML cell line has a TP53 mutation. What are my options?

A4: AML cells with TP53 mutations exhibit de novo resistance to this compound.[5][6][7] Research indicates that these cells show deregulated expression of the BH3 proteins BCL-2 and MCL-1.[5][6] While they may be less sensitive to a combination of this compound and the BCL-2 inhibitor venetoclax, they show increased sensitivity to a combination of this compound and an MCL-1 inhibitor, such as MIK665.[5][7] Therefore, a combination therapy approach with an MCL-1 inhibitor could be a viable strategy to overcome resistance in TP53-mutant AML.

Q5: Are there next-generation menin inhibitors that can overcome resistance mediated by MEN1 mutations?

A5: Yes, next-generation menin inhibitors are in development and have shown promise in overcoming resistance. For example, JNJ-75276617 (bleximenib) has been shown to be effective against AML cells expressing MEN1 mutations that confer resistance to this compound.[1][3] This compound can still displace KMT2A from the menin protein despite the presence of mutations that block the activity of other menin inhibitors.[1][3]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in a previously sensitive AML cell line.

Possible Cause: Acquisition of resistance mutations.

Troubleshooting Steps:

  • Sequence the MEN1 gene: Perform Sanger or next-generation sequencing of the MEN1 gene in your resistant cell line population to identify potential mutations at the drug-binding site.

  • Assess TP53 status: Analyze the mutational status of the TP53 gene, as this can be associated with de novo resistance.

  • Evaluate protein expression: Perform Western blotting to confirm the expression levels of menin, KMT2A, and downstream targets like HOXA9 and MEIS1 to ensure the pathway is still intact.

  • Consider combination therapies: Based on the genetic findings, explore combination treatments. For TP53-mutant lines, consider combining this compound with an MCL-1 inhibitor.[5][7] For MEN1-mutant lines, consider testing a next-generation menin inhibitor if available.

Problem 2: High IC50 value for this compound in a KMT2Ar or NPM1-mutant AML cell line not previously exposed to the drug.

Possible Cause: De novo resistance.

Troubleshooting Steps:

  • Confirm genetic background: Verify the presence of the KMT2A rearrangement or NPM1 mutation in your cell line.

  • Check for TP53 mutations: Sequence the TP53 gene, as mutations in this gene are a known cause of de novo resistance to this compound.[5][6][7]

  • Test alternative therapeutic strategies: If a TP53 mutation is present, consider exploring combination therapies with MCL-1 inhibitors, which have shown to preferentially sensitize TP53-mutant AML cells to this compound.[5][7]

Data Presentation

Table 1: Reported MEN1 Mutations Conferring Resistance to this compound

MutationAmino Acid ChangeReference
M327IMethionine to Isoleucine[1][4]
M327VMethionine to Valine[4]
T349MThreonine to Methionine[1][4]
G331RGlycine to Arginine[4]
M322TMethionine to Threonine[8]

Table 2: Experimental Data on this compound Resistance in AML Cell Lines

Cell LineGenetic BackgroundResistance MechanismProposed Strategy to Overcome ResistanceReference
THP-1KMT2A-MLLT3, TP53 mutantDe novo resistanceCombination with MCL-1 inhibitor (MIK665)[6][7]
NOMO-1KMT2A-MLLT3, TP53 mutantDe novo resistanceCombination with MCL-1 inhibitor (MIK665)[6][7]
MV4;11KMT2A-AFF1, TP53 wild-typeAcquired MEN1 M327I mutation (engineered)Next-generation menin inhibitors[4]
SEMKMT2A-AFF1Acquired MEN1 mutationsCombination with DOT1L inhibitor (pinometostat)[8][9]
RS4;11KMT2A-AFF1Acquired MEN1 M322T mutation or MEN1-independent mechanismsCombination with DOT1L inhibitor (pinometostat)[8][9]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Culture a this compound-sensitive AML cell line (e.g., SEM, RS4;11) in standard culture medium.

  • Expose the cells to a starting concentration of this compound equivalent to the IC50 of the parental cell line.

  • Monitor cell viability regularly.

  • Once the cells have adapted and are proliferating, gradually increase the concentration of this compound in a stepwise manner.

  • Continue this process for an extended period (e.g., 10 weeks) until the cells can proliferate in a high concentration of this compound (e.g., up to 10 µM).[8]

  • Establish and characterize the resulting this compound-resistant daughter cell lines.

Protocol 2: Competition Binding Assay for Menin Inhibitors

  • Express and purify His6-tagged wild-type and mutant MEN1 proteins (e.g., M327I, G331R, T349M).[4]

  • Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to monitor the menin-MLL interaction.

  • Use a Terbium-labeled anti-His6 antibody to label the menin protein and a FITC-labeled MLL peptide (amino acids 4-43).[4]

  • Perform the assay in the presence of a constant concentration of the labeled MLL peptide and varying concentrations of the menin inhibitor (e.g., this compound, JNJ-75276617).

  • Measure the HTRF signal to determine the binding affinity (Ki) of the inhibitor for both wild-type and mutant menin. A decrease in signal indicates displacement of the MLL peptide by the inhibitor.

Visualizations

Revumenib_Action_and_Resistance cluster_sensitive This compound-Sensitive AML Cell cluster_resistant This compound-Resistant AML Cell KMT2A_fusion KMT2A Fusion Protein Menin_wt Menin (Wild-Type) KMT2A_fusion->Menin_wt Binds Chromatin Chromatin Menin_wt->Chromatin Binds Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis This compound This compound This compound->Menin_wt Inhibits Binding KMT2A_fusion_res KMT2A Fusion Protein Menin_mut Menin (Mutant) KMT2A_fusion_res->Menin_mut Binds Chromatin_res Chromatin Menin_mut->Chromatin_res Binds Target_Genes_res Target Genes (e.g., HOXA9, MEIS1) Chromatin_res->Target_Genes_res Activates Leukemogenesis_res Leukemogenesis Target_Genes_res->Leukemogenesis_res Revumenib_res This compound Revumenib_res->Menin_mut Binding Reduced

Caption: this compound action in sensitive vs. resistant AML cells.

Troubleshooting_Workflow start AML cell line shows increased resistance to this compound seq_men1 Sequence MEN1 gene start->seq_men1 men1_mut MEN1 mutation found? seq_men1->men1_mut check_tp53 Check TP53 mutation status tp53_mut TP53 mutation found? check_tp53->tp53_mut men1_mut->check_tp53 No next_gen_inhibitor Consider next-generation menin inhibitors (e.g., bleximenib) men1_mut->next_gen_inhibitor Yes mcl1_combo Consider combination with MCL-1 inhibitor tp53_mut->mcl1_combo Yes other_mechanisms Investigate other mechanisms (e.g., epigenetic changes, MYC activation) tp53_mut->other_mechanisms No

Caption: Troubleshooting workflow for this compound resistance.

Combination_Therapy_Logic cluster_resistance Resistance Mechanism cluster_strategy Therapeutic Strategy MEN1_mut MEN1 Mutation NextGen_Menin Next-Generation Menin Inhibitor (e.g., JNJ-75276617) MEN1_mut->NextGen_Menin Overcomes binding issue DOT1L_Inhibitor DOT1L Inhibitor Combination MEN1_mut->DOT1L_Inhibitor Synergistic effect in KMT2Ar ALL TP53_mut TP53 Mutation / De Novo Resistance MCL1_Inhibitor MCL-1 Inhibitor Combination TP53_mut->MCL1_Inhibitor Sensitizes resistant cells

Caption: Logic for combination therapy strategies.

References

Technical Support Center: Investigating Off-Target Effects of Revumenib in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of revumenib in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its known on-target effects?

This compound is a potent, oral small-molecule inhibitor of the interaction between menin and the KMT2A (also known as MLL1) protein.[1][2] This interaction is crucial for the leukemogenic activity of KMT2A fusion proteins and mutant NPM1, which drive the expression of genes like HOXA9 and MEIS1, leading to a block in hematopoietic differentiation.[3] By disrupting this interaction, this compound is designed to induce differentiation of leukemic cells.[4][5]

Known on-target effects observed in clinical trials include:

  • Differentiation Syndrome: This is an expected on-target effect resulting from the differentiation of leukemic cells.[2]

  • QTc Prolongation: this compound can affect the heart's electrical activity.[6]

  • Myelosuppression: As with many leukemia therapies, a decrease in blood cell counts can occur.[7]

Q2: Are there any known off-target effects of this compound?

Currently, this compound is considered to have a favorable safety profile with no significant, recurring off-target toxicities reported in clinical trials.[8] The primary adverse events are related to its on-target mechanism of action.[2] However, the absence of clinically obvious off-target effects does not preclude the existence of molecular-level off-target interactions that could be relevant in a research context or in specific patient populations.

Q3: What are some potential, hypothetical off-target pathways of this compound to investigate?

Given that this compound targets a protein-protein interaction involving menin, a scaffold protein with multiple partners, potential off-target effects could arise from interactions with other menin-containing complexes or pathways where menin and/or MLL1 play a role. Based on the known interactome of menin and MLL1, here are some hypothetical areas for investigation:

  • Menin-Independent MLL1 Functions: MLL1 has functions independent of its interaction with menin.[9][10][11] While this compound targets the menin-MLL1 interaction, it is worth investigating if the drug has any unforeseen effects on other MLL1-containing complexes or its histone methyltransferase activity in a menin-independent context.

  • Non-Canonical Menin Pathways: Menin is a scaffold protein involved in various cellular processes beyond its interaction with MLL1, including TGF-β signaling, Hedgehog signaling, and NF-κB pathways.[12][13][14][15][16] It is plausible that a small molecule inhibitor could interfere with these other functions of menin.

  • Kinase Inhibition: Although not its primary mechanism, small molecule inhibitors can sometimes have off-target kinase activity. A broad kinase screen could reveal unexpected inhibitory effects of this compound.

Troubleshooting Guides

Primary Cell Culture and Treatment

Issue: Poor viability of primary cells after thawing and culture.

  • Possible Cause: Primary cells, especially hematopoietic stem and progenitor cells, are sensitive to cryopreservation and thawing procedures.

  • Troubleshooting Steps:

    • Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed culture medium.

    • Use a gentle, drop-wise addition of medium to the thawed cells to avoid osmotic shock.

    • Plate cells at the recommended density; low density can inhibit survival and proliferation.

    • Ensure the culture medium is optimized for the specific primary cell type being used.

Issue: Inconsistent results with this compound treatment.

  • Possible Cause: Variability in drug concentration, treatment time, or primary cell heterogeneity.

  • Troubleshooting Steps:

    • Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a DMSO stock. In vitro studies have shown IC50 values for this compound in sensitive cell lines to be in the range of 10-20 nM.[1] A dose-response experiment is recommended to determine the optimal concentration for your primary cell model.

    • Treatment Duration: The effects of this compound on differentiation can be observed over several days.[17] Time-course experiments are crucial to identify the optimal time point for analysis.

    • Primary Cell Heterogeneity: If using patient-derived primary cells, be aware of the inherent biological variability. Use cells from multiple donors where possible and characterize the baseline molecular profile of each sample.

Off-Target Effect Investigation

Issue: High background or low signal-to-noise ratio in proteomics data.

  • Possible Cause: Suboptimal sample preparation, incomplete SILAC labeling, or issues with mass spectrometry.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure complete cell lysis and protein solubilization. Perform protein precipitation (e.g., with acetone) to remove interfering substances.[18]

    • SILAC Labeling: For primary cells that do not divide rapidly, ensure sufficient time for metabolic labeling. At least five cell doublings are recommended for complete incorporation.[18][19] If cells are non-dividing, consider alternative labeling strategies.

    • Mass Spectrometry: Calibrate the mass spectrometer before each run. Use a standard protein digest to benchmark instrument performance.

Issue: Difficulty in distinguishing off-target from on-target effects in RNA-seq data.

  • Possible Cause: The profound on-target effects of this compound (i.e., differentiation) can mask more subtle off-target transcriptional changes.

  • Troubleshooting Steps:

    • Time-Course Analysis: Analyze gene expression at multiple time points after this compound treatment. Early time points may reveal initial off-target effects before the full differentiation program is initiated.

    • Dose-Response Analysis: Use a range of this compound concentrations. Off-target effects may occur at different concentrations than on-target effects.

    • Bioinformatic Filtering: Use pathway analysis tools to categorize differentially expressed genes. On-target effects are expected to enrich for pathways related to hematopoiesis and cell cycle arrest. Look for enrichment in unexpected pathways.

    • Integrative Analysis: Correlate RNA-seq data with proteomics and kinase profiling data to identify converging evidence for off-target effects.

Issue: No significant hits in a kinase profiling screen.

  • Possible Cause: this compound may be highly selective for the menin-MLL1 interaction with minimal off-target kinase activity. Alternatively, the assay conditions may not be optimal.

  • Troubleshooting Steps:

    • Assay Format: Ensure the chosen kinase assay format (e.g., radiometric, fluorescence-based) is compatible with the inhibitor and the kinases being screened.[20][21]

    • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Consider performing screens at different ATP concentrations.

    • Positive Controls: Include known kinase inhibitors as positive controls to validate the assay's performance.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

Cell LineGenetic BackgroundIC50 (nM)
MV4;11MLL-AF410-20
RS4;11MLL-AF410-20
MOLM-13MLL-AF910-20
KOPN-8MLL-ENL10-20
HL-60MLL-wildtype>1000

Data summarized from preclinical studies.[1]

Experimental Protocols

RNA-Sequencing (RNA-Seq) of Primary Suspension Cells Treated with this compound
  • Cell Culture and Treatment:

    • Culture primary hematopoietic cells in appropriate media.

    • Treat cells with this compound (e.g., at 10 nM, 100 nM, and 1 µM) and a vehicle control (DMSO) for various time points (e.g., 6, 24, and 48 hours).

  • RNA Extraction:

    • Isolate total RNA from cells using a column-based kit, including an on-column DNase digestion step.

    • Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation:

    • Prepare sequencing libraries from high-quality RNA (RIN > 8).

    • Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.

    • Fragment the enriched RNA and synthesize first-strand cDNA using random primers.

    • Synthesize the second cDNA strand, incorporating dUTP for strandedness.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression.

    • Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

    • Conduct pathway enrichment analysis on differentially expressed genes to identify potential on- and off-target pathways.

SILAC-based Proteomics for Off-Target Identification
  • Cell Culture and SILAC Labeling:

    • Culture primary cells in "light" (normal arginine and lysine) and "heavy" (isotope-labeled arginine and lysine) SILAC media for at least five cell doublings to ensure complete labeling.

  • Treatment:

    • Treat the "heavy" labeled cells with this compound at a predetermined concentration.

    • Treat the "light" labeled cells with vehicle (DMSO).

  • Sample Preparation:

    • Harvest and combine equal numbers of "light" and "heavy" labeled cells.

    • Lyse the combined cell pellet and extract proteins.

    • Digest proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify and quantify peptides using software that can distinguish between "light" and "heavy" labeled peptides.

    • Calculate the heavy/light ratios for each protein to determine changes in protein abundance upon this compound treatment.

    • Proteins with significantly altered ratios are potential off-targets.

Kinase Inhibition Profiling
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound to test a range of concentrations.

  • Kinase Panel Screening:

    • Utilize a commercial kinase profiling service or an in-house platform. These services typically offer panels of hundreds of purified kinases.

    • Assays are usually performed in a multi-well plate format.

  • Assay Procedure (Example: Radiometric Assay):

    • Incubate each kinase with its specific substrate, ATP (containing a radioactive isotope), and the various concentrations of this compound.

    • After the reaction, separate the phosphorylated substrate from the unreacted ATP.

    • Measure the amount of radioactivity incorporated into the substrate, which corresponds to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the IC50 value for any kinases that show significant inhibition.

Visualizations

Revumenib_On_Target_Pathway This compound This compound Menin_KMT2A Menin-KMT2A Complex This compound->Menin_KMT2A Inhibits Differentiation Cell Differentiation This compound->Differentiation Promotes Menin Menin Menin->Menin_KMT2A KMT2A KMT2A (MLL1) KMT2A->Menin_KMT2A HOXA9_MEIS1 HOXA9/MEIS1 Expression Menin_KMT2A->HOXA9_MEIS1 Upregulates Differentiation_Block Differentiation Block HOXA9_MEIS1->Differentiation_Block Leukemia_Cell_Proliferation Leukemia Cell Proliferation Differentiation_Block->Leukemia_Cell_Proliferation

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Off-Target Screening Assays cluster_analysis Data Analysis & Validation Primary_Cells Primary Cells Treatment This compound Treatment (Dose-response & Time-course) Primary_Cells->Treatment RNA_Seq RNA-Sequencing Treatment->RNA_Seq Proteomics Proteomics (SILAC) Treatment->Proteomics Kinase_Profiling Kinase Profiling Treatment->Kinase_Profiling Data_Analysis Bioinformatic Analysis (Identify potential off-targets) RNA_Seq->Data_Analysis Proteomics->Data_Analysis Kinase_Profiling->Data_Analysis Validation Validation of Hits (e.g., Western Blot, qPCR, functional assays) Data_Analysis->Validation

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic Start Unexpected Result in Off-Target Screen Check_Controls Review Positive/Negative Controls Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Review_Protocol Review Experimental Protocol Controls_OK->Review_Protocol No Hypothesize_Cause Hypothesize Biological Cause of Result Controls_OK->Hypothesize_Cause Yes Optimize_Assay Optimize Assay Parameters Review_Protocol->Optimize_Assay Re_run_Experiment Re-run Experiment Optimize_Assay->Re_run_Experiment Validate_Hypothesis Validate with Orthogonal Assay Hypothesize_Cause->Validate_Hypothesis

Caption: Logical troubleshooting flow for unexpected results.

References

Technical Support Center: Managing Revumenib-Induced Differentiation Syndrome In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing revumenib in vitro. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments and effectively manage this compound-induced differentiation syndrome in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce differentiation?

This compound is a small molecule inhibitor of the protein-protein interaction between menin and KMT2A (also known as MLL).[1][2][3][4] In certain types of acute leukemia, such as those with KMT2A rearrangements or NPM1 mutations, the KMT2A-menin complex is crucial for maintaining a leukemic state by driving the expression of genes like HOXA9 and MEIS1, which block cell differentiation.[1][5] this compound disrupts this interaction, leading to the downregulation of these target genes and allowing the leukemic cells to proceed with myeloid differentiation.[5]

Q2: What is differentiation syndrome and how does it manifest in vitro?

Differentiation syndrome (DS) is a potential complication of therapies that induce the maturation of cancer cells. In patients, it can be a life-threatening condition characterized by fever, respiratory distress, and fluid retention. In vitro, the hallmarks of this compound-induced differentiation are morphological changes, such as an increase in cell size and granularity, and changes in the expression of cell surface markers.[6][7] A key indicator is the upregulation of myeloid differentiation markers like CD11b and CD14.[6][7]

Q3: Which cell lines are suitable for studying this compound-induced differentiation?

Cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4-11, NOMO-1) or NPM1 mutations (e.g., OCI-AML3) are appropriate models.[6][8][9] It's important to note that the response to this compound can vary between cell lines; for instance, some may undergo rapid apoptosis while others show a slower differentiation response.[8]

Q4: What are the typical concentrations and treatment durations for inducing differentiation with this compound in vitro?

Effective concentrations of this compound in vitro typically range from 10 nM to 1 µM.[8][9] The duration of treatment can vary, with some effects observable within 4 days, while a more pronounced differentiation phenotype may require prolonged exposure of 7 to 14 days.[8][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no induction of differentiation markers (e.g., CD11b, CD14) 1. Insufficient drug concentration.2. Insufficient treatment duration.3. Cell line is resistant to this compound.4. Improper antibody staining for flow cytometry.1. Perform a dose-response curve to determine the optimal concentration for your cell line (typically in the range of 10 nM - 1 µM).[8][9]2. Extend the treatment duration. Some AML cell lines show a delayed differentiation response, requiring 7-14 days of exposure.[8][10]3. Confirm the genetic background of your cell line (presence of KMT2A rearrangement or NPM1 mutation). Consider sequencing the MEN1 gene, as mutations in this gene can confer resistance.[11]4. Titrate antibodies and include appropriate positive and negative controls in your flow cytometry experiments.
High levels of cell death, obscuring differentiation 1. This compound concentration is too high.2. The specific cell line is prone to apoptosis in response to this compound (e.g., some ALL cell lines).[8]3. Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion).1. Lower the concentration of this compound.2. For cell lines that are highly sensitive to apoptosis, consider using a lower dose range and closely monitor viability. It may be challenging to study differentiation in these specific models.3. Ensure optimal cell culture conditions, including maintaining cells at a recommended density and regular media changes.
Inconsistent results between experiments 1. Variability in cell passage number.2. Inconsistent drug preparation.3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range for all experiments.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Regularly calibrate and monitor incubator conditions.
Morphological changes are observed, but differentiation markers are not upregulated 1. The observed morphological changes may be signs of cellular stress or toxicity rather than differentiation.2. The specific differentiation markers being assessed may not be the most relevant for the cell line or the stage of differentiation.1. Correlate morphological changes with viability assays (e.g., trypan blue exclusion, Annexin V/7-AAD staining) to distinguish between differentiation and toxicity.2. Use a panel of myeloid differentiation markers (e.g., CD11b, CD14, CD15, CD64) to get a more complete picture of the differentiation state.[6]

Quantitative Data Summary

Table 1: this compound In Vitro Activity in Leukemia Cell Lines

Cell LineGenotypeAssay DurationIC50Primary OutcomeReference
MV4;11KMT2A-rearranged4 days10-20 nMAnti-proliferative[9]
RS4;11KMT2A-rearranged4 days10-20 nMAnti-proliferative[9]
MOLM-13KMT2A-rearranged4 days10-20 nMAnti-proliferative[9]
KOPN-8KMT2A-rearranged4 days10-20 nMAnti-proliferative[9]
MV4-11KMT2A-rearranged7-AAD assay0.0455 µM - 0.341 µMApoptosis[8]
NOMO-1KMT2A-rearranged14 daysNot specifiedMyeloid Differentiation[8]
SHI-1KMT2A-rearranged14 daysNot specifiedMyeloid Differentiation[8]

Table 2: Key Markers for Assessing Myeloid Differentiation In Vitro

Marker TypeMarkerExpression Change with DifferentiationMethod of Detection
Cell Surface CD11b (Integrin alpha M)UpregulatedFlow Cytometry
CD14UpregulatedFlow Cytometry
CD15Upregulated (granulocytic)Flow Cytometry
CD64Upregulated (monocytic)Flow Cytometry
CD117 (c-Kit)DownregulatedFlow Cytometry
Gene Expression HOXA9DownregulatedRT-qPCR, RNA-seq
MEIS1DownregulatedRT-qPCR, RNA-seq
ITGAM (encodes CD11b)UpregulatedRT-qPCR, RNA-seq
CD14UpregulatedRT-qPCR, RNA-seq
Morphology Cell SizeIncreasedMicroscopy
Cytoplasmic GranularityIncreasedMicroscopy, Flow Cytometry (Side Scatter)
Nuclear Condensation/LobulationIncreasedMicroscopy

Experimental Protocols

Protocol 1: In Vitro this compound Treatment and Viability Assessment

  • Cell Seeding: Seed leukemia cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) in appropriate culture medium at a density of 0.2 x 10^6 to 0.5 x 10^6 cells/mL in 6-well plates.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a DMSO-only vehicle control.

  • Treatment: Add the this compound dilutions or vehicle control to the cell cultures.

  • Incubation: Incubate the cells for the desired duration (e.g., 4, 7, or 14 days). For longer incubations, change the medium and re-add the drug every 3-4 days.[8]

  • Viability Assessment: At the end of the treatment period, determine cell viability using a method such as trypan blue exclusion or an Annexin V/7-AAD flow cytometry assay.[10]

Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

  • Cell Preparation: Following treatment with this compound as described in Protocol 1, harvest the cells by centrifugation.

  • Antibody Staining: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and stain with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) and a viability dye. Include isotype controls to account for non-specific binding.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the live cell population and analyze the expression of the differentiation markers.

Protocol 3: Analysis of Gene Expression Changes by RT-qPCR

  • RNA Extraction: After this compound treatment, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (HOXA9, MEIS1, ITGAM, CD14) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.

Visualizations

Revumenib_Mechanism_of_Action cluster_nucleus Cell Nucleus KMT2A KMT2A (or KMT2A-fusion) Menin Menin KMT2A->Menin HOXA9_MEIS1 HOXA9/MEIS1 Genes Menin->HOXA9_MEIS1 Activation DNA DNA Differentiation_Block Block in Differentiation HOXA9_MEIS1->Differentiation_Block Myeloid_Differentiation Myeloid Differentiation This compound This compound This compound->Menin Inhibits Interaction Experimental_Workflow start Start: Leukemia Cell Culture (e.g., MOLM-13, MV4-11) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Assess Cell Viability (Trypan Blue / Annexin V) treatment->viability morphology Analyze Morphology (Microscopy) treatment->morphology flow Analyze Differentiation Markers (Flow Cytometry for CD11b/CD14) treatment->flow gene_expression Analyze Gene Expression (RT-qPCR for HOXA9/MEIS1) treatment->gene_expression end End: Data Interpretation viability->end morphology->end flow->end gene_expression->end Troubleshooting_Logic start Experiment: Induce differentiation with this compound check_diff Observe expected differentiation? start->check_diff success Successful Differentiation check_diff->success Yes no_diff No/Low Differentiation check_diff->no_diff No high_death High Cell Death check_diff->high_death High Death troubleshoot_no_diff Troubleshoot: - Increase concentration/duration - Check for resistance no_diff->troubleshoot_no_diff troubleshoot_high_death Troubleshoot: - Decrease concentration - Check culture conditions high_death->troubleshoot_high_death troubleshoot_no_diff->start Re-run experiment troubleshoot_high_death->start Re-run experiment

References

troubleshooting variability in revumenib efficacy across patient samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in revumenib efficacy across different patient samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, oral, small-molecule inhibitor of the interaction between menin and the Lysine N-methyltransferase 2A (KMT2A, also known as MLL1) protein.[1][2] In acute leukemias with KMT2A rearrangements or nucleophosmin 1 (NPM1) mutations, the menin-KMT2A interaction is crucial for driving the expression of leukemogenic genes, such as HOXA9 and MEIS1, which leads to uncontrolled proliferation of leukemia cells.[2] this compound disrupts this interaction, thereby inhibiting the downstream signaling pathways that promote cancer cell growth and inducing differentiation of leukemia cells.[3]

Q2: What are the known genetic factors that influence this compound efficacy?

The primary determinants of this compound efficacy are the presence of a KMT2A gene rearrangement or an NPM1 mutation.[4] Clinical trial data from the AUGMENT-101 study has demonstrated that patients with these genetic alterations are most likely to respond to this compound treatment.[5][6]

Q3: What are the known mechanisms of resistance to this compound?

The most well-characterized mechanism of acquired resistance to this compound is the development of mutations in the MEN1 gene, which encodes the menin protein. These mutations can prevent this compound from binding to menin, while still allowing the interaction with KMT2A, thus reactivating the leukemogenic signaling pathway.

Troubleshooting Guide: Investigating Variability in this compound Efficacy

Variability in the efficacy of this compound in in vitro and in vivo models can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Lower than expected in vitro efficacy in a KMT2A-rearranged or NPM1-mutant cell line.

Potential Cause Recommended Action
Incorrect Cell Seeding Density High cell density can lead to increased drug resistance.[7] Optimize cell seeding density to ensure cells are in logarithmic growth phase during the experiment.
Suboptimal Drug Concentration or Exposure Time The IC50 of this compound can vary between cell lines.[8][9][10] Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 48, 72, 96 hours) to determine the optimal conditions for your specific cell line.
MEN1 Resistance Mutations Pre-existing or acquired mutations in the MEN1 gene can confer resistance. Sequence the MEN1 gene in your cell line to check for known resistance mutations.
Presence of Co-occurring Mutations Co-occurring mutations, such as those in the RAS pathway, may influence sensitivity to this compound.[11] Characterize the mutational profile of your cell line to identify any potential confounding factors.
Inappropriate Assay for Efficacy Readout This compound can induce differentiation in addition to inhibiting proliferation. Consider using assays that measure both cell viability (e.g., Annexin V apoptosis assay) and differentiation (e.g., flow cytometry for myeloid differentiation markers like CD11b).

Issue 2: High variability in efficacy across different patient-derived samples (Primary cells or PDX models).

Potential Cause Recommended Action
Heterogeneity of Patient Samples Acute myeloid leukemia (AML) is a heterogeneous disease.[12] Ensure accurate genetic characterization of each patient sample to confirm the presence of a KMT2A rearrangement or NPM1 mutation.
Variable Engraftment in PDX Models Engraftment of AML patient-derived xenografts (PDX) can be challenging and variable.[12][13][14][15] Use highly immunodeficient mouse strains (e.g., NSG-SGM3) that support myeloid lineage development to improve engraftment rates.[12][14] Monitor engraftment levels closely to ensure they are comparable across different treatment groups.
Influence of the Tumor Microenvironment The bone marrow microenvironment can influence drug response.[16] For in vitro studies with primary patient cells, consider co-culture systems with stromal cells or the addition of cytokines (e.g., SCF, TPO, FLT3-L, IL-3, IL-6) to better mimic the in vivo environment.[17]
Presence of Resistance-conferring Mutations As with cell lines, pre-existing or acquired MEN1 mutations in patient samples can lead to resistance. Sequence the MEN1 gene in non-responding patient samples.

Quantitative Data Summary

Table 1: this compound Efficacy in the AUGMENT-101 Trial (KMT2A-rearranged Acute Leukemia)
Response Metric Value (n=57 efficacy-evaluable patients)
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate22.8%[5]
Overall Response Rate (ORR)63.2%[5]
Median Duration of CR + CRh6.4 months[5]
Median Overall Survival8.0 months[5]
Table 2: this compound Efficacy in the AUGMENT-101 Trial (NPM1-mutant AML)
Response Metric Value (n=64 efficacy-evaluable adult patients)
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate23.4%[6]
Overall Response Rate (ORR)46.9%[6]
Median Duration of CR + CRh4.7 months[6]
Table 3: Common Adverse Events with this compound (AUGMENT-101 Trial, KMT2A-rearranged cohort)
Adverse Event Any Grade Incidence (n=94 patients) Grade ≥3 Incidence (n=94 patients)
Nausea44.7%[18]-
Febrile Neutropenia38.3%[18]37.2%[5]
Diarrhea35.1%[18]-
Vomiting30.9%[18]-
Differentiation Syndrome27.7%[18]16.0%[5]
QTc Prolongation25.5%[18]13.8%[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Annexin V Apoptosis Assay

This protocol describes the detection of apoptosis in suspension leukemia cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Leukemia cell line (e.g., MV4-11, MOLM-13)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed leukemia cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 48, 72, or 96 hours).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.[19]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[19]

  • Analyze the cells by flow cytometry within one hour.[20]

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Screening for MEN1 Resistance Mutations using Sanger Sequencing

This protocol outlines the steps for identifying mutations in the MEN1 gene from patient-derived leukemia cells.

Materials:

  • Genomic DNA isolated from patient leukemia cells

  • Primers flanking the coding regions of the MEN1 gene

  • PCR reaction mix (including Taq polymerase, dNTPs, and buffer)

  • PCR purification kit

  • Sanger sequencing reagents and access to a capillary electrophoresis instrument

Procedure:

  • PCR Amplification:

    • Design primers to amplify the coding exons and exon-intron boundaries of the MEN1 gene.

    • Set up PCR reactions containing genomic DNA, forward and reverse primers, and PCR master mix.

    • Perform PCR with an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (55-65°C, primer-dependent, for 30 seconds), and extension (72°C for 1 minute/kb), and a final extension step (72°C for 5-10 minutes).

  • PCR Product Purification:

    • Verify the PCR product size by agarose gel electrophoresis.

    • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.[21]

  • Sanger Sequencing:

    • Set up sequencing reactions using the purified PCR product as a template, one of the PCR primers, and a sequencing master mix containing fluorescently labeled ddNTPs.

    • Perform cycle sequencing.

    • Purify the sequencing products.

    • Analyze the products by capillary electrophoresis.

  • Data Analysis:

    • Analyze the sequencing chromatograms using appropriate software.

    • Compare the patient's MEN1 sequence to a reference sequence to identify any mutations.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus KMT2A KMT2A (MLL1) Menin Menin KMT2A->Menin Interaction HOXA9_MEIS1 HOXA9/MEIS1 KMT2A->HOXA9_MEIS1 Upregulation DNA DNA KMT2A->DNA Menin->HOXA9_MEIS1 Upregulation Menin->DNA Leukemia_Proliferation Leukemia Cell Proliferation & Survival HOXA9_MEIS1->Leukemia_Proliferation This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound's mechanism of action in KMT2A-rearranged/NPM1-mutant leukemia.

Experimental_Workflow cluster_invitro In Vitro Analysis Patient_Sample Patient Sample (KMT2A-r or NPM1-m) Cell_Culture Cell Culture Patient_Sample->Cell_Culture Revumenib_Treatment This compound Treatment (Dose-Response) Cell_Culture->Revumenib_Treatment Viability_Assay Cell Viability Assay (e.g., Annexin V) Revumenib_Treatment->Viability_Assay Sequencing MEN1 Sequencing Revumenib_Treatment->Sequencing Results Efficacy Data & Resistance Profile Viability_Assay->Results Sequencing->Results

Caption: Workflow for assessing this compound efficacy and resistance in patient samples.

Troubleshooting_Logic Start Variable this compound Efficacy Observed Check_Genotype Confirm KMT2A-r or NPM1-m Genotype Start->Check_Genotype Optimize_Assay Optimize In Vitro Assay Conditions (Cell Density, Drug Concentration) Check_Genotype->Optimize_Assay Genotype Confirmed Check_Resistance Sequence MEN1 for Mutations Optimize_Assay->Check_Resistance Variability Persists Consider_Co_mutations Assess for Co-occurring Mutations Check_Resistance->Consider_Co_mutations No MEN1 Mutation Outcome2 Confirm Intrinsic Resistance Check_Resistance->Outcome2 MEN1 Mutation Found PDX_Factors Evaluate PDX Model Factors (Engraftment, Microenvironment) Consider_Co_mutations->PDX_Factors Outcome1 Identify Source of Variability Consider_Co_mutations->Outcome1 PDX_Factors->Outcome1

Caption: Logical flowchart for troubleshooting this compound efficacy variability.

References

strategies to mitigate revumenib-associated QTc prolongation in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering and aiming to mitigate QTc prolongation in experimental models of revumenib, a potent, oral, small-molecule inhibitor of the menin-KMT2A interaction.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant QTc prolongation in our in vivo model after this compound administration. What are the immediate troubleshooting steps?

A1: When unexpected or significant QTc prolongation is observed, a systematic approach is crucial. The following workflow can help identify the potential cause and guide next steps.

Troubleshooting Workflow for Observed QTc Prolongation

G start QTc Prolongation Observed in Experimental Model check_electrolytes 1. Verify Serum Electrolytes (K+, Mg2+) start->check_electrolytes review_comeds 2. Review Co-administered Agents start->review_comeds analyze_pkpd 3. Analyze PK/PD Correlation start->analyze_pkpd electrolytes_ok Levels Normal check_electrolytes->electrolytes_ok electrolytes_low Hypokalemia or Hypomagnesemia Detected check_electrolytes->electrolytes_low comeds_ok No Known Interacting Agents Used review_comeds->comeds_ok comeds_issue QTc-Prolonging Agent or CYP3A4 Inhibitor Identified review_comeds->comeds_issue pkpd_corr Prolongation Correlates with Cmax analyze_pkpd->pkpd_corr pkpd_nocorr Poor Correlation with Plasma Concentration analyze_pkpd->pkpd_nocorr correct_electrolytes Action: Correct Electrolyte Imbalance & Re-evaluate electrolytes_low->correct_electrolytes remove_comed Action: Remove Confounding Agent in Future Cohorts comeds_issue->remove_comed dose_reduce Action: Consider Dose-Reduction Arm in Study pkpd_corr->dose_reduce investigate_metabolite Action: Investigate Metabolite Activity and PK Profile pkpd_nocorr->investigate_metabolite

Caption: Troubleshooting workflow for addressing QTc prolongation.

Detailed Steps:

  • Verify Electrolyte Levels: Hypokalemia and hypomagnesemia are significant risk factors for QTc prolongation.[3] Ensure that baseline and intra-study electrolyte levels are within the normal physiological range for the animal model.

  • Review Co-administered Agents:

    • Pharmacodynamic Interactions: Avoid co-administration of other drugs known to prolong the QTc interval, as this can have an additive effect.[4]

    • Pharmacokinetic Interactions: this compound is primarily metabolized by CYP3A4.[5][6] Co-administration with strong CYP3A4 inhibitors (e.g., certain azole antifungals like posaconazole or voriconazole) can significantly increase this compound plasma concentrations, thereby increasing the risk of QTc prolongation.[5][6][7]

  • Analyze Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: this compound exhibits a concentration-dependent increase in QTc.[5] Correlate the timing of peak QTc changes with the plasma concentration (Cmax) of this compound and its primary circulating metabolite, M1, which also contributes to the effect.[5] If prolongation directly correlates with high exposure, a dose-reduction experiment may be warranted.

Q2: What is the proposed mechanism for this compound-associated QTc prolongation?

A2: The precise ion channel interactions are not fully detailed in public literature; however, QTc prolongation is a recognized dose-limiting and concentration-dependent toxicity of this compound.[5][6][8] The primary circulating metabolite (M1) is also known to contribute to this effect.[5] Drug-induced QTc prolongation is most commonly caused by the inhibition of the IKr potassium current, which is conducted by the hERG (human Ether-à-go-go-Related Gene) channel.[9][10] This inhibition delays ventricular repolarization, manifesting as a longer QT interval on an electrocardiogram (ECG).[11][12]

This compound Metabolism and Postulated QTc Effect Pathway

G cluster_drug Pharmacokinetics cluster_effect Pharmacodynamics Rev_Oral Oral this compound CYP3A4 CYP3A4 Metabolism Rev_Oral->CYP3A4 Parent This compound (Parent Drug) CYP3A4->Parent Metabolite M1 Metabolite (Active on QTc) CYP3A4->Metabolite hERG hERG (IKr) Channel Inhibition (Presumed) Parent->hERG Metabolite->hERG Inhibitor Strong CYP3A4 Inhibitors Inhibitor->CYP3A4 blocks Repol Delayed Ventricular Repolarization hERG->Repol QTc QTc Interval Prolongation Repol->QTc

Caption: this compound metabolism and its proposed effect on QTc.

Q3: How can we proactively design our non-clinical studies to mitigate and monitor for QTc prolongation?

A3: An integrated risk assessment strategy, starting from early discovery and continuing through preclinical development, is the best practice.[13][14]

Integrated Risk Assessment Strategy

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_risk Risk Assessment hERG_assay hERG Channel Assay (Determine IC50) APD_assay Action Potential Duration (APD) Assay hERG_assay->APD_assay Margin Calculate Safety Margin (hERG IC50 vs. Cmax) hERG_assay->Margin QT_study Conscious Animal Telemetry QT Study (e.g., Dog, Monkey) APD_assay->QT_study PKPD_model PK/PD Modeling (Concentration vs. QTc) QT_study->PKPD_model PKPD_model->Margin Decision Integrated Risk Profile & Go/No-Go Decision Margin->Decision

References

addressing batch-to-batch variability of revumenib in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of revumenib in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the potency (higher IC50) of this compound in our cell-based assays compared to previous experiments. What could be the cause?

A1: A decrease in potency can stem from several factors. First, verify the integrity of your this compound stock. Improper storage, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation.[1][2] We recommend preparing single-use aliquots of your stock solution and storing them at -80°C for long-term use (up to one year) or -20°C for shorter periods (up to 6 months).[3] Second, ensure the solvent used for reconstitution, typically DMSO, is anhydrous, as moisture can affect compound stability.[4] Finally, consider the possibility of batch-to-batch variability in the compound itself. We recommend performing a quality control check on the new batch.

Q2: How can we perform a quality control (QC) check on a new batch of this compound?

A2: To ensure the quality and consistency of a new batch of this compound, we recommend the following QC procedures:

  • Purity Assessment: Confirm the purity of the new batch using High-Performance Liquid Chromatography (HPLC). The purity should be greater than 98%.[5] The certificate of analysis (CoA) provided by the supplier should specify the purity.[1][6]

  • Identity Confirmation: Verify the molecular weight of the compound via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity.[6][7]

  • Functional Assay: Perform a dose-response experiment in a well-characterized sensitive cell line (e.g., MOLM-13 or MV4;11) and compare the IC50 value to that obtained with a previously validated batch.[3][4]

Q3: Our recent experiments with a new lot of this compound show unexpected off-target effects. How should we troubleshoot this?

A3: Unexpected off-target effects could be due to impurities in the new batch of this compound.[8] It is crucial to check the purity of the compound as mentioned in Q2. Even small amounts of impurities can have biological activity.[9] If the purity is confirmed to be high, consider the possibility of cellular stress responses. Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (<0.5%) to avoid solvent-induced toxicity.[2]

Q4: What are the recommended storage and handling procedures for this compound?

A4: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years.[2][6]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to a year or -20°C for up to 6 months.[1][3]

  • Handling: Before opening the vial, centrifuge it to ensure all the powder is at the bottom.[2] When preparing solutions, use appropriate personal protective equipment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Experiments

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments, follow this troubleshooting guide.

Troubleshooting Workflow

G cluster_0 Batch-to-Batch Variability start Inconsistent IC50 Values Observed check_compound Step 1: Verify this compound Integrity start->check_compound check_storage Check storage conditions (temp, light exposure) check_compound->check_storage check_aliquoting Review aliquoting procedure (single-use vs. multiple freeze-thaws) check_compound->check_aliquoting check_solvent Assess solvent quality (anhydrous DMSO) check_compound->check_solvent new_batch Using a new batch of this compound? check_compound->new_batch qc_batch Step 2: Perform QC on New Batch new_batch->qc_batch hplc Purity check via HPLC (>98%) qc_batch->hplc lcms Identity confirmation via LC-MS qc_batch->lcms functional_assay Functional assay in control cell line qc_batch->functional_assay check_assay Step 3: Evaluate Assay Parameters qc_batch->check_assay cell_health Verify cell health and passage number check_assay->cell_health reagent_quality Check quality of assay reagents check_assay->reagent_quality protocol_consistency Ensure consistent protocol execution check_assay->protocol_consistency contact_support Contact Technical Support with data protocol_consistency->contact_support

Caption: Troubleshooting workflow for inconsistent this compound IC50 values.

Issue 2: Poor Solubility or Precipitation of this compound in Media

If you notice that this compound is precipitating out of your stock solution or cell culture medium, it can lead to inaccurate dosing and unreliable results.

Troubleshooting Steps:

  • Check Stock Concentration: Ensure your stock solution concentration does not exceed the solubility limit of this compound in DMSO. This compound is soluble in DMSO at ≥ 25 mg/mL.[4][10]

  • Solvent Quality: Use high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[4]

  • Preparation of Working Solutions: When diluting the DMSO stock into aqueous media, do so dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration in Media: Be aware of the final DMSO concentration in your culture media. High concentrations of DMSO can be toxic to cells, and the solubility of this compound may decrease in aqueous solutions.

  • Warming: If precipitation is observed in the stock solution after thawing, gentle warming (up to 37°C) and vortexing may help redissolve the compound.[11]

Data Presentation

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

Cell LineGenetic BackgroundAssay TypeIC50 (nM)Reference
MOLM-13KMT2A-AF9Proliferation10-20[3][4]
MV4;11KMT2A-AF4Proliferation10-20[4]
RS4;11KMT2A-AF4Proliferation10-20[4]
KOPN-8KMT2A-MLLT1Proliferation10-20[4]
SEMKMT2A-AF4Viability31[12]
OCI-AML3NPM1 mutationViability>1000[13]

Table 2: this compound Quality Control Parameters

ParameterMethodSpecificationReference
PurityHPLC>98%[14]
IdentityLC-MSConsistent with structure[6]
Molecular Weight-630.82 g/mol [1][6]
Solubility-≥ 25 mg/mL in DMSO[4][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is for determining the IC50 of this compound in adherent or suspension leukemia cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your stock solution.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Signal Measurement: If using MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm. If using XTT, read the absorbance at 450 nm.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol can be used to assess the downstream effects of this compound on the expression of target genes like HOXA9 and MEIS1.

  • Cell Treatment: Treat leukemia cells with this compound at various concentrations (e.g., 0, 10, 50, 100 nM) for 48-72 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Signaling Pathway and Workflow Diagrams

G cluster_0 Leukemogenic State cluster_1 This compound Action KMT2A KMT2A-fusion or NPM1c Complex KMT2A-Menin Complex KMT2A->Complex Menin Menin Menin->Complex Chromatin Chromatin Complex->Chromatin Genes Upregulation of HOXA9 & MEIS1 Chromatin->Genes Leukemia Leukemia Progression Genes->Leukemia This compound This compound Menin_inhibited Menin This compound->Menin_inhibited inhibits No_complex Disrupted Interaction Menin_inhibited->No_complex Genes_down Downregulation of HOXA9 & MEIS1 No_complex->Genes_down Differentiation Cell Differentiation & Apoptosis Genes_down->Differentiation

Caption: this compound's mechanism of action in disrupting the KMT2A-Menin interaction.

References

Validation & Comparative

A Comparative Guide to Menin Inhibitors in Development for Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations, is rapidly evolving with the advent of a new class of targeted agents: menin inhibitors. These small molecules disrupt the critical interaction between menin and the KMT2A protein complex, a key driver of leukemogenesis in these subtypes.[1][2][3] Revumenib (SNDX-5613) recently became the first menin inhibitor to receive FDA approval, marking a significant milestone in the treatment of relapsed or refractory (R/R) acute leukemia.[4][5][6] This guide provides an objective comparison of the efficacy of this compound with other promising menin inhibitors currently in clinical development, supported by the latest available experimental data.

Mechanism of Action: Disrupting the Menin-KMT2A Axis

Menin is a scaffold protein that plays a crucial role in regulating gene expression.[4][7] In acute leukemias with KMT2A rearrangements or NPM1 mutations, the menin protein binds to the KMT2A fusion protein, leading to the aberrant expression of downstream targets like the HOXA9 and MEIS1 genes.[1][3][8] This dysregulated gene expression is a critical driver of leukemic cell proliferation and differentiation arrest.[1][9] Menin inhibitors are designed to competitively bind to a pocket on the menin protein, thereby preventing its interaction with KMT2A.[10][11] This disruption leads to the downregulation of the leukemogenic transcriptional program, ultimately inducing differentiation and apoptosis of the cancer cells.[1][9]

Below is a diagram illustrating the signaling pathway targeted by menin inhibitors.

Menin_Inhibitor_Pathway cluster_nucleus Nucleus KMT2A KMT2A-fusion protein Menin Menin KMT2A->Menin Interaction DNA DNA Menin->DNA Binds to Promoters HOXA9_MEIS1 HOXA9 / MEIS1 (Leukemogenic Genes) DNA->HOXA9_MEIS1 Upregulates Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Differentiation Arrest) HOXA9_MEIS1->Leukemogenesis Apoptosis Differentiation & Apoptosis Leukemogenesis->Apoptosis Reversal by Inhibition This compound This compound & Other Menin Inhibitors This compound->Menin Inhibits Interaction

Caption: Mechanism of action of menin inhibitors in acute leukemia.

Comparative Efficacy of Menin Inhibitors

The following tables summarize the key efficacy data from clinical trials of this compound and other menin inhibitors in development. It is important to note that these are not head-to-head comparisons and patient populations may differ across studies.

Table 1: Efficacy of this compound in Relapsed/Refractory Acute Leukemia (AUGMENT-101 Trial)
Patient PopulationOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Median Duration of Response (DOR)Reference
KMT2A-rearranged 64% (62/97)23% (22/97)Not Reported[12]
NPM1-mutant AML 47% (30/64)23% (15/64)4.7 months[13]
NUP98-rearranged AML (Ph 1) 60% (3/5)Not ReportedNot Reported
Table 2: Efficacy of Ziftomenib in Relapsed/Refractory Acute Leukemia (KOMET-001 Trial)
Patient PopulationOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Median Duration of Response (DOR)Reference
NPM1-mutant AML 33%22%4.6 months[14]
NPM1-mutant AML (600 mg dose) Not Reported30% (6/20)Not Reached (as of Oct 2022)[15]
Table 3: Efficacy of Other Menin Inhibitors in Development
Inhibitor (Trial Name)Patient PopulationOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Reference
DSP-5336 (Enzomenib) NPM1-mutant or KMT2A-rearranged Acute Leukemia (≥140 mg BID)57% (12/21)24% (5/21)[16][17]
JNJ-75276617 (Bleximenib) KMT2A or NPM1-altered Acute Leukemia (Higher dose levels)40%Not Reported[18]

Experimental Protocols: A Look at the Clinical Trial Designs

The data presented above are derived from early to mid-phase clinical trials. While detailed, step-by-step experimental protocols are proprietary, the general methodologies can be summarized from the trial registrations and publications.

AUGMENT-101 (this compound)
  • Study Design: A Phase 1/2, open-label, multicenter trial.[6] The Phase 1 portion focused on dose escalation to determine the recommended Phase 2 dose (RP2D). The Phase 2 portion evaluated the efficacy and safety of this compound at the RP2D in specific patient cohorts (KMT2A-rearranged and NPM1-mutant acute leukemias).[6][13]

  • Patient Population: Patients with relapsed or refractory acute leukemia with KMT2A rearrangements or NPM1 mutations.[6]

  • Treatment: this compound administered orally twice daily in 28-day cycles.[6]

  • Primary Endpoints: For Phase 1, maximum tolerated dose and RP2D. For Phase 2, the rate of CR + CRh.[6]

KOMET-001 (Ziftomenib)
  • Study Design: A Phase 1/2, open-label, multicenter trial.[14][19] The Phase 1 portion involved dose escalation, while the Phase 1b/2 portion evaluated the safety and efficacy of ziftomenib at different dose levels in patients with NPM1-mutant or KMT2A-rearranged AML.[15][19]

  • Patient Population: Patients with relapsed or refractory acute myeloid leukemia.[14]

  • Treatment: Ziftomenib administered orally once daily in 28-day cycles.[19]

  • Primary Endpoints: For Phase 1, maximum tolerated dose. For Phase 1b/2, safety, remission rates, and pharmacokinetics to determine the RP2D.[19]

DSP-5336 (Enzomenib) Phase 1/2 Trial (NCT04988555)
  • Study Design: A first-in-human, open-label, Phase 1/2 dose-escalation and expansion study.[16][20]

  • Patient Population: Adult patients with relapsed or refractory acute leukemia with KMT2A rearrangements or NPM1 mutations.[20]

  • Treatment: Oral DSP-5336 administered in continuous 28-day cycles at various dose levels.[17]

  • Primary Endpoints: Safety and tolerability in Phase 1, and CR+CRh rate in Phase 2.[20]

JNJ-75276617 (Bleximenib) Phase 1 Trial (NCT04811560)
  • Study Design: A first-in-human, open-label, multicenter, Phase 1 dose-finding study.[21][22]

  • Patient Population: Adult patients with relapsed or refractory acute leukemia harboring KMT2A or NPM1 alterations.[21][22]

  • Treatment: Oral JNJ-75276617 administered on a 28-day cycle.[21]

  • Primary Endpoints: To evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity.[22]

Safety and Tolerability

A crucial aspect of comparing these inhibitors is their safety profiles. Differentiation syndrome, a known class effect of therapies that induce differentiation of leukemic cells, has been observed with all menin inhibitors.[12] Other common treatment-emergent adverse events include nausea, QTc prolongation, and cytopenias.[12][13][19] The incidence and severity of these adverse events vary between agents and are a key focus of ongoing clinical trials. For instance, in the AUGMENT-101 trial, Grade 3 or higher treatment-related differentiation syndrome was observed in 13% of patients with R/R mNPM1 AML.[13] In the KOMET-001 trial for ziftomenib, differentiation syndrome occurred in 25% of patients with R/R NPM1-m AML, with 15% being grade 3.

Future Directions and Conclusion

Menin inhibitors represent a significant advancement in the targeted therapy of acute leukemias with specific genetic alterations.[1][23] this compound's approval has paved the way for this new class of drugs. The clinical data for ziftomenib, DSP-5336, and JNJ-75276617 are also highly encouraging, demonstrating meaningful clinical activity in heavily pretreated patient populations.[14][16][21][24]

Ongoing research is focused on several key areas:

  • Combination Therapies: Investigating menin inhibitors in combination with other agents, such as venetoclax or hypomethylating agents, to improve response rates and overcome resistance.[25]

  • Frontline Treatment: Exploring the use of menin inhibitors in newly diagnosed patients.

  • Resistance Mechanisms: Understanding and overcoming mechanisms of resistance to menin inhibitors is crucial for long-term efficacy.[5]

As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further refining their role in the treatment of acute leukemia. The development of this novel class of drugs offers new hope for patients with historically difficult-to-treat forms of leukemia.

References

Validating Revumenib's On-Target Effects: A Comparative Guide to Menin Inhibition in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of revumenib, a first-in-class menin inhibitor, with genetic knockdown of menin to validate its on-target effects in acute leukemias harboring KMT2A rearrangements (MLLr) or NPM1 mutations. Furthermore, it offers a comparative overview of this compound against other menin inhibitors in clinical development, supported by experimental data.

Introduction to this compound and the Menin-MLL Interaction

This compound is an oral, small-molecule inhibitor that potently and selectively disrupts the protein-protein interaction between menin and the KMT2A (also known as MLL1) fusion proteins or the mutant NPM1 protein.[1][2] This interaction is a critical dependency for the leukemogenic gene expression programs, including the upregulation of genes such as HOXA9 and MEIS1, that drive the proliferation and survival of these specific leukemia subtypes.[3][4] By inhibiting this interaction, this compound aims to reverse the aberrant gene expression, induce differentiation of leukemic blasts, and ultimately lead to apoptosis.[5][6]

On-Target Validation: this compound vs. Genetic Menin Knockdown

A cornerstone of targeted therapy development is the rigorous validation that a drug's biological effects are a direct consequence of engaging its intended target. In the case of this compound, this is demonstrated by comparing its effects to the genetic knockdown of menin (e.g., via siRNA or shRNA), which represents the "gold standard" for target validation. Preclinical studies have shown that pharmacological inhibition of the menin-MLL interaction with a close analog of this compound, VTP50469, phenocopies the genetic inactivation of the MEN1 gene.[5] This provides strong evidence that the anti-leukemic activity of this compound is indeed mediated through its intended on-target mechanism.

Quantitative Comparison of this compound and Menin Knockdown
ParameterGenetic Menin Knockdown (shRNA/siRNA)This compound TreatmentKey Findings
Cell Viability (IC50) Not applicable (genetic intervention)Low nM range in sensitive cell lines (e.g., MOLM13, MV4;11)[7]This compound potently inhibits the growth of leukemia cells dependent on the menin-MLL interaction.
Gene Expression Downregulation of HOXA9, MEIS1, and other MLL target genes[8]Rapid and sustained downregulation of HOXA9, MEIS1, and other MLL target genes[2][5]Both interventions lead to the suppression of the key leukemogenic gene expression program.
Apoptosis Induction of apoptosis in sensitive leukemia cell lines[5]Induction of apoptosis in a dose- and time-dependent manner[5][7]Disruption of the menin-MLL interaction triggers programmed cell death in malignant cells.
Differentiation Induction of myeloid differentiation markers (e.g., CD11b)Induction of myeloid differentiation, often preceding apoptosis in AML cells[5]Inhibition of the menin-MLL pathway can reverse the differentiation block in leukemia.

Comparison with Alternative Menin Inhibitors

This compound is a leading agent in a new class of menin inhibitors. Another prominent menin inhibitor in clinical development is ziftomenib (KO-539). Both drugs target the same menin-KMT2A interaction.

Preclinical Comparison of Menin Inhibitors
Cell LineThis compound (IC50, nM)Ziftomenib (IC50, nM)Reference
MOLM13 (MLL-AF9)~10-20<25[7][9]
MV4;11 (MLL-AF4)~30-50<25[7][9]
OCI-AML3 (NPM1c)Not specified<25[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Clinical Comparison of this compound and Ziftomenib (Relapsed/Refractory AML)
FeatureThis compound (AUGMENT-101)Ziftomenib (KOMET-001)References
CR/CRh Rate (KMT2Ar AML) 28% (in adults)Not specified[3]
CR/CRh Rate (NPM1m AML) ~30%33.3%[3][10]
Overall Response Rate (ORR) 53%42%[3][10]
Key Adverse Events QTc prolongation, Differentiation SyndromeDifferentiation Syndrome[3][10]

Experimental Protocols

Genetic Knockdown of Menin using shRNA

Objective: To stably suppress menin expression in leukemia cell lines to validate the on-target effects of this compound.

Methodology:

  • shRNA Design and Cloning: Design and synthesize short hairpin RNA (shRNA) oligonucleotides targeting the human MEN1 gene. Clone these into a suitable lentiviral or retroviral vector (e.g., pLKO.1). Include a non-targeting shRNA as a negative control.

  • Viral Particle Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).

  • Viral Transduction: Harvest the viral supernatant and use it to transduce the target leukemia cell lines (e.g., MOLM13, MV4;11). The addition of polybrene can enhance transduction efficiency.[11][12]

  • Selection and Validation: Select for transduced cells using an appropriate selection marker (e.g., puromycin). Validate menin knockdown at the mRNA level by qPCR and at the protein level by Western blotting.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the effect of this compound on the proliferation of leukemia cell lines.

Methodology:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Add MTT reagent or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Gene Expression Analysis by qPCR

Objective: To quantify the changes in the expression of menin-MLL target genes (HOXA9, MEIS1) following this compound treatment or menin knockdown.

Methodology:

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.[1][13][14][15][16]

  • qPCR Amplification: Perform the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat leukemia cells with this compound or a vehicle control for a specified time.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[17][18][19][20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

MLL1_Menin_Signaling_Pathway cluster_nucleus Nucleus KMT2A_fusion KMT2A (MLL) Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Recruitment HOXA9_MEIS1 HOXA9/MEIS1 Chromatin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin Inhibition Revumenib_On_Target_Validation Revumenib_Treatment This compound Treatment Gene_Expression Downregulation of HOXA9/MEIS1 Revumenib_Treatment->Gene_Expression Apoptosis Induction of Apoptosis Revumenib_Treatment->Apoptosis Differentiation Induction of Differentiation Revumenib_Treatment->Differentiation Menin_Knockdown Menin Genetic Knockdown (shRNA/siRNA) Menin_Knockdown->Gene_Expression Menin_Knockdown->Apoptosis Menin_Knockdown->Differentiation Leukemia_Cells MLLr or NPM1m Leukemia Cells Leukemia_Cells->Revumenib_Treatment Leukemia_Cells->Menin_Knockdown Revumenib_vs_Knockdown_Logic This compound This compound Menin_Inhibition Pharmacological Menin Inhibition This compound->Menin_Inhibition Similar_Phenotype Similar Phenotypic and Molecular Outcomes Menin_Inhibition->Similar_Phenotype Genetic_Knockdown Genetic Menin Knockdown Genetic_Knockdown->Similar_Phenotype Target_Validation On-Target Effect Validation Similar_Phenotype->Target_Validation

References

Navigating Resistance: A Comparative Guide to Revumenib and Other Epigenetic Modifiers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount. This guide provides a detailed comparison of the cross-resistance profiles of revumenib, a first-in-class menin inhibitor, and other key epigenetic modifiers. The information is compiled from recent preclinical and clinical studies, offering insights into potential combination therapies and strategies to overcome resistance.

This compound is an oral, small-molecule inhibitor of the menin-KMT2A (MLL1) interaction, a critical dependency for leukemias with KMT2A rearrangements or NPM1 mutations.[1] By disrupting this protein-protein interaction, this compound aims to reverse the aberrant gene expression that drives leukemogenesis.[2] As with any targeted therapy, the emergence of resistance is a key clinical challenge. This guide explores the known resistance mechanisms to this compound and evaluates the potential for cross-resistance with other classes of epigenetic drugs.

Mechanisms of Resistance to this compound

Both de novo and acquired resistance to this compound have been observed. The primary mechanism of acquired resistance involves the development of mutations in the MEN1 gene, which encodes the menin protein.[3] These mutations can lead to a deformed menin protein that no longer binds effectively to this compound while retaining its ability to interact with KMT2A, thereby reactivating the leukemogenic pathway.[3]

De novo, or intrinsic, resistance has been linked to mutations in the TP53 gene.[4] Studies in acute myeloid leukemia (AML) cell lines have shown that those with TP53 mutations exhibit de novo resistance to this compound.[4]

Cross-Resistance and Synergy with Other Epigenetic Modifiers

Direct, head-to-head cross-resistance studies between this compound and other epigenetic modifiers are still emerging. However, existing preclinical data and the rationale behind ongoing clinical trials provide valuable insights.

DOT1L Inhibitors

There is strong preclinical evidence suggesting a lack of cross-resistance and, in fact, a synergistic relationship between this compound and DOT1L inhibitors, such as pinometostat. One study demonstrated that combining this compound with pinometostat resulted in pronounced synergy in KMT2A-rearranged acute lymphoblastic leukemia (ALL) cells.[5] This suggests that dual targeting of the menin-KMT2A and DOT1L pathways could be a potent therapeutic strategy to enhance efficacy and potentially prevent the development of resistance.[5]

DNA Methyltransferase (DNMT) Inhibitors

The combination of this compound with hypomethylating agents (DNMT inhibitors) like azacitidine and decitabine is being actively investigated in clinical trials.[6][7] The high rates of remission observed in trials combining this compound with agents like decitabine/cedazuridine and venetoclax suggest a lack of cross-resistance and potential for synergistic activity.[8]

BET and HDAC Inhibitors

Currently, there is a lack of publicly available data from direct experimental studies evaluating the cross-resistance between this compound and bromodomain and extra-terminal domain (BET) inhibitors or histone deacetylase (HDAC) inhibitors. This represents an area for future investigation to fully map the resistance landscape of this compound.

Differential Resistance within Menin Inhibitors

It is noteworthy that not all menin inhibitors may have the same resistance profile. Some research suggests that certain AML cell lines that are unresponsive to this compound may still show a response to its predecessor compound, SNDX-50469.[5] Furthermore, different mutations in the MEN1 gene can confer varying degrees of resistance to different menin inhibitors, indicating a potential for sequential therapy with alternative menin inhibitors in patients who develop resistance.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the efficacy of this compound and its combinations.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeKey Genetic AlterationsThis compound IC50 (µM)Citation
MV4-11AMLKMT2A-rearrangedSensitive (not specified)[5]
OCI-AML-3AMLNPM1-mutatedSensitive (not specified)[5]
THP-1AMLKMT2A-rearranged, TP53-mutantMore resistant[4]
NOMO-1AMLKMT2A-rearranged, TP53-mutantMore resistant[4]
SEMALLKMT2A::AFF1~0.1[5]
SEM (this compound-Resistant)ALLKMT2A::AFF1, MEN1 M322T1.0 - 2.0[5]

Table 2: Synergy of this compound with the DOT1L Inhibitor Pinometostat in KMT2A-rearranged ALL

Cell LineCombinationEffectCitation
KMT2A-rearranged ALLThis compound + PinometostatPronounced Synergy[5]

Experimental Protocols

Generation of this compound-Resistant Cell Lines:

This compound-resistant cell lines, such as the SEM-revumenib resistant line, were generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over a period of several weeks to months.[5] The emergence of resistance was confirmed by a significant increase in the IC50 value compared to the parental cells.[5] Genetic analysis, such as Sanger sequencing of the MEN1 gene, was used to identify potential resistance-conferring mutations.[5]

Cell Viability and Synergy Assays:

The anti-leukemic activity of this compound and other epigenetic modifiers, alone or in combination, was assessed using standard cell viability assays such as MTT or CellTiter-Glo. These assays measure the metabolic activity of viable cells after a defined period of drug exposure (e.g., 72-96 hours). For synergy studies, drugs were typically tested in a dose-response matrix, and the combination index (CI) was calculated using the Chou-Talalay method or other models to determine if the combination was synergistic, additive, or antagonistic. Apoptosis was often measured by detecting cleaved caspase-3.[4]

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action:

Revumenib_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Cell Nucleus KMT2A_fusion KMT2A Fusion Protein (or wild-type KMT2A) Menin Menin KMT2A_fusion->Menin interacts with Chromatin Chromatin KMT2A_fusion->Chromatin bind to Menin->Chromatin bind to HOX_MEIS1 HOX/MEIS1 Genes Chromatin->HOX_MEIS1 activate Leukemogenesis Leukemogenesis HOX_MEIS1->Leukemogenesis drive This compound This compound This compound->Menin inhibits interaction caption This compound disrupts the Menin-KMT2A interaction.

Caption: this compound disrupts the Menin-KMT2A interaction.

Experimental Workflow for Cross-Resistance Studies:

Cross_Resistance_Workflow Workflow for Cross-Resistance and Synergy Analysis cluster_generation Resistant Cell Line Generation cluster_testing Cross-Resistance/Synergy Testing Parental Parental Leukemia Cell Line Exposure Continuous Exposure to Increasing this compound Conc. Parental->Exposure Test_Parental Treat Parental Cells with: - this compound (Control) - Other Epigenetic Modifier Parental->Test_Parental use for testing Resistant This compound-Resistant Cell Line Exposure->Resistant Test_Resistant Treat Resistant Cells with: - this compound (Control) - Other Epigenetic Modifier Resistant->Test_Resistant use for testing Analysis Compare IC50 Values and Calculate Synergy Test_Parental->Analysis Test_Resistant->Analysis caption Generating and testing this compound-resistant cells.

Caption: Generating and testing this compound-resistant cells.

References

Revumenib and Venetoclax: A Synergistic Combination Targeting Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the preclinical and clinical evidence supporting the synergistic effects of revumenib and venetoclax in Acute Myeloid Leukemia (AML) models, designed for researchers, scientists, and drug development professionals.

The combination of the menin inhibitor this compound and the BCL-2 inhibitor venetoclax is emerging as a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly for patient populations with specific genetic alterations such as Nucleophosmin 1 (NPM1) mutations and Lysine Methyltransferase 2A (KMT2A) rearrangements. Preclinical studies have demonstrated a strong synergistic interaction between these two agents, and early clinical data have shown impressive response rates, suggesting a potent anti-leukemic activity when used in combination. This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying mechanisms, and outlines the protocols used in key studies.

Mechanism of Synergistic Action

The synergistic anti-leukemic effect of combining this compound and venetoclax stems from their complementary mechanisms of action that target key survival pathways in AML cells.

  • This compound's Role: In AML with KMT2A rearrangements or NPM1 mutations, the protein menin forms a complex with the KMT2A fusion protein or the mutated NPM1, respectively. This interaction is crucial for the expression of downstream target genes, such as the HOX and MEIS1 genes, which drive leukemogenesis and inhibit differentiation. This compound is a potent and selective inhibitor of the menin-KMT2A interaction. By disrupting this complex, this compound downregulates the expression of these oncogenic genes, leading to cell differentiation and apoptosis. A key finding from preclinical studies is that menin inhibition also leads to a decrease in the expression of anti-apoptotic BCL-2 family proteins, thereby priming the cancer cells for apoptosis.

  • Venetoclax's Role: Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein that is often overexpressed in AML cells and is critical for their survival. By binding to BCL-2, venetoclax releases pro-apoptotic proteins like BIM, leading to the activation of caspases and subsequent programmed cell death.

The Synergy: The combination of this compound and venetoclax creates a "one-two punch" against AML cells. This compound's inhibition of the menin-KMT2A interaction not only halts the primary leukemogenic driver but also lowers the threshold for apoptosis by reducing the levels of anti-apoptotic proteins. This "priming" effect makes the AML cells more susceptible to the pro-apoptotic action of venetoclax. This dual targeting of both the leukemogenic machinery and the cell survival pathways results in a synergistic killing of cancer cells that is more effective than either agent alone.

In_Vitro_Synergy_Workflow Cell_Seeding Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates Drug_Treatment Treat with serial dilutions of This compound, Venetoclax, and their combination Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Assess cell viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate dose-response curves and Combination Index (CI) using Chou-Talalay method Viability_Assay->Data_Analysis Synergy_Determination Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) Data_Analysis->Synergy_Determination

Revumenib vs. Standard-of-Care Chemotherapy in Preclinical KMT2Ar Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of revumenib, a first-in-class menin inhibitor, against standard-of-care chemotherapy in models of KMT2A-rearranged (KMT2Ar) acute leukemia. KMT2Ar leukemias are notoriously aggressive and often resistant to conventional therapies, necessitating the development of novel targeted agents.[1] This document synthesizes available preclinical data to offer insights into the differential mechanisms and anti-leukemic activity of these therapeutic approaches.

Executive Summary

This compound, an oral small-molecule inhibitor of the menin-KMT2A interaction, has demonstrated significant preclinical activity in KMT2Ar leukemia models.[2][3] Its mechanism of action is fundamentally different from traditional cytotoxic chemotherapy. By disrupting the menin-KMT2A complex, this compound targets the core transcriptional machinery that drives leukemogenesis in this specific genetic subtype, leading to cell differentiation and apoptosis.[4] Standard-of-care chemotherapy, such as combinations of cytarabine and daunorubicin, acts through broad cytotoxic effects, inducing DNA damage and inhibiting cell division in rapidly proliferating cells. While effective in some cases, chemotherapy is associated with significant toxicity and high rates of relapse in KMT2Ar leukemia.[1]

Preclinical evidence suggests that this compound monotherapy can lead to profound and sustained anti-leukemic effects in KMT2Ar xenograft models. While direct head-to-head preclinical studies with standard chemotherapy are not extensively published, the available data indicates a targeted and potentially more durable response with this compound.

Data Presentation: Preclinical Efficacy

The following tables summarize the preclinical performance of this compound and standard-of-care chemotherapy in KMT2Ar models based on available data.

Table 1: this compound Efficacy in KMT2Ar Xenograft Models

Model TypeCell Line/PDXTreatmentKey FindingsReference
Cell Line XenograftMOLM-13 (KMT2A-AF9)This compound (SNDX-5613)Dose-dependent reduction in leukemic burden.Nature (2023)
Patient-Derived Xenograft (PDX)KMT2Ar AMLThis compound (SNDX-5613)Significant reduction in leukemia burden and improved survival.Nature (2023)
Cell Line XenograftMV4-11, MOLM13 (KMT2Ar)Menin inhibitor (MI-503) + VenetoclaxSynergistic pro-apoptotic effect and prolonged survival.Leukemia (2023)

Table 2: Standard-of-Care Chemotherapy Efficacy in KMT2Ar Models

Model TypeCell Line/PDXTreatmentKey FindingsReference
Cell Line XenograftKMT2A-r ALL cell linesVincristine, Daunorubicin, Dexamethasone, L-asparaginaseIn vitro synergy with proteasome inhibitors, but limited in vivo survival advantage.Recent Developments and Evolving Therapeutic Strategies in KMT2A-Rearranged Acute Leukemia (2024)
Patient-Derived Xenograft (PDX)Infant KMT2A-r ALLDecitabineDelayed leukemic proliferation in vivo.Recent Developments and Evolving Therapeutic Strategies in KMT2A-Rearranged Acute Leukemia (2024)
Clinical ContextPediatric KMT2A-r ALLHigh-dose cytarabine + modified chemotherapy3-year event-free survival of 66.2% in intermediate/high-risk patients.Recent Developments and Evolving Therapeutic Strategies in KMT2A-Rearranged Acute Leukemia (2024)

Signaling Pathways and Mechanisms of Action

This compound: Targeting the KMT2A-Menin Interaction

This compound acts by disrupting the critical interaction between the menin protein and the KMT2A fusion protein. This interaction is essential for the recruitment of the KMT2A complex to chromatin, where it aberrantly activates the transcription of key leukemogenic genes, most notably HOXA9 and MEIS1.[2] By inhibiting this interaction, this compound effectively reverses this oncogenic transcriptional program, leading to the downregulation of HOXA9 and MEIS1, which in turn induces differentiation of leukemic blasts into mature hematopoietic cells.[2][5]

KMT2A_Revumenib_Pathway cluster_0 KMT2A-Rearranged Leukemia Cell KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Binds to HOXA9_MEIS1 HOXA9 / MEIS1 Upregulation Chromatin->HOXA9_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the KMT2A-Menin interaction.

Standard-of-Care Chemotherapy: Cytotoxic Mechanisms

Standard chemotherapy agents used in acute leukemia, such as cytarabine and daunorubicin, exert their effects through broad cytotoxicity. Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, leading to cell cycle arrest and apoptosis. Daunorubicin, an anthracycline, intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which result in DNA damage and cell death. These agents are not specific to cancer cells and affect all rapidly dividing cells, leading to common side effects like myelosuppression and mucositis.

Chemotherapy_Pathway cluster_1 Rapidly Dividing Cell (including KMT2Ar Leukemia Cell) Chemotherapy Standard Chemotherapy (e.g., Cytarabine, Daunorubicin) DNA_Replication DNA Replication & Cell Division Chemotherapy->DNA_Replication Inhibits / Damages Cell_Death Apoptosis / Cell Death DNA_Replication->Cell_Death Leads to

Caption: Chemotherapy induces broad cytotoxic effects.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

KMT2Ar Cell Line-Derived Xenograft (CDX) Model
  • Cell Lines: MOLM-13 (human KMT2A-AF9 acute myeloid leukemia) and MV4-11 (human KMT2A-AF4 biphenotypic leukemia) are commonly used.

  • Animal Model: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are utilized to prevent graft rejection.

  • Engraftment: A specified number of cells (e.g., 5 x 10^6) are injected intravenously or subcutaneously into the mice. Engraftment is monitored by bioluminescence imaging (if cells are transduced with a luciferase reporter) or flow cytometry of peripheral blood for human CD45+ cells.

  • Treatment Initiation: Treatment begins when leukemia is established, often defined by a certain percentage of human CD45+ cells in the peripheral blood or a detectable tumor burden.

  • Drug Administration:

    • This compound (SNDX-5613): Administered orally, often formulated in the chow or via oral gavage, at specified doses (e.g., 50 mg/kg twice daily).

    • Standard Chemotherapy:

      • Cytarabine: Typically administered via intraperitoneal injection at doses such as 25-50 mg/kg for a set number of days.

      • Daunorubicin: Administered intravenously or intraperitoneally at doses around 1-3 mg/kg.

  • Efficacy Endpoints:

    • Leukemic Burden: Monitored by flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen at various time points and at the end of the study.

    • Survival: Overall survival is a key endpoint, with mice monitored until they meet predefined humane endpoints.

    • Body Weight and Clinical Signs: Monitored to assess treatment toxicity.

Patient-Derived Xenograft (PDX) Model
  • Source of Cells: Mononuclear cells are isolated from bone marrow or peripheral blood of patients with KMT2Ar acute leukemia.

  • Animal Model and Engraftment: Similar to CDX models, immunodeficient mice (e.g., NSG) are used. Primary patient cells are injected intravenously.

  • Monitoring and Treatment: Engraftment is confirmed by the presence of human CD45+ cells in the peripheral blood. Treatment protocols and efficacy endpoints are similar to those described for CDX models.

Experimental_Workflow cluster_workflow Preclinical Xenograft Workflow Cell_Source KMT2Ar Leukemia Cells (Cell Line or PDX) Injection Intravenous Injection Cell_Source->Injection Mice Immunocompromised Mice (e.g., NSG) Injection->Mice Engraftment Leukemia Engraftment (Monitor hCD45+ cells) Mice->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Treatment_Rev This compound Treatment Randomization->Treatment_Rev Treatment_Chemo Standard Chemotherapy Randomization->Treatment_Chemo Vehicle Vehicle Control Randomization->Vehicle Monitoring Monitor Leukemic Burden & Survival Treatment_Rev->Monitoring Treatment_Chemo->Monitoring Vehicle->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Independent Validation of Revumenib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of revumenib's performance with alternative treatments for relapsed or refractory (R/R) acute leukemia with Lysine Methyltransferase 2A (KMT2A) rearrangements or Nucleophosmin 1 (NPM1) mutations. The information is based on published research findings and clinical trial data, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and study designs.

Performance Comparison of this compound and Alternative Treatments

The following tables summarize the efficacy and safety data for this compound and commonly used salvage chemotherapy regimens in patients with relapsed or refractory acute myeloid leukemia (AML). It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and prior therapies.

Efficacy in Relapsed/Refractory Acute Leukemia
Treatment RegimenPatient PopulationComplete Remission (CR) + CR with Partial Hematologic Recovery (CRh) RateOverall Response Rate (ORR)Median Duration of CR/CRhNotes
This compound R/R KMT2A-rearranged Acute Leukemia23%63%[1]6.4 monthsData from the pivotal Phase 2 portion of the AUGMENT-101 trial.
This compound R/R NPM1-mutated AML23%[2][3]47%[2]4.7 months[2]Data from the Phase 2 portion of the AUGMENT-101 trial in a heavily pretreated population.[2][3]
FLAG-Ida R/R AML52-63% (CR rates)--Data from several studies in a general R/R AML population.[4]
CLAG-M R/R AML~30-60% (CR rates)--Data from various studies in R/R AML.
Venetoclax + Azacitidine R/R NPM1-mutated AML (Molecular Failure)-84% (Molecular Response)-Data from a multicenter cohort study in patients with molecular failure.[5]
Safety Profile of this compound and Common Salvage Chemotherapy Toxicities
TreatmentCommon Adverse Events (Grade ≥3)
This compound Febrile neutropenia (37.2%), Differentiation syndrome (16.0%), QTc prolongation (13.8%)[6]
Salvage Chemotherapy (e.g., FLAG-Ida, CLAG-M) Profound myelosuppression (neutropenia, thrombocytopenia), febrile neutropenia, infections, nausea, vomiting, mucositis, diarrhea, potential for cardiotoxicity (with anthracyclines).

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

AUGMENT-101 Trial Protocol for this compound

Patient Eligibility and Screening:

  • Molecular Screening: Patients with relapsed or refractory acute leukemia were centrally screened for the presence of a KMT2A gene rearrangement or an NPM1 mutation.[7][8] For KMT2A rearrangements, fluorescence in situ hybridization (FISH) with a split signal probe was utilized. For NPM1 mutations, local testing was accepted for eligibility, with central confirmation using the Focus Myeloid panel or the Invivoscribe NPM1 Mutation assay.[8]

  • Inclusion Criteria: Patients aged ≥30 days with R/R acute leukemia and a confirmed KMT2A rearrangement or NPM1 mutation.[6][7] Patients were required to have ≥5% blasts in the bone marrow at baseline.[8]

Treatment Administration:

  • This compound was administered orally every 12 hours in 28-day cycles.[7][8]

  • The recommended Phase 2 dose was 163 mg (95 mg/m² for patients <40 kg) when co-administered with a strong CYP3A4 inhibitor.[7]

Response Assessment:

  • Response to treatment was assessed by investigators according to the European LeukemiaNet (ELN) response criteria.[7]

  • Complete Remission (CR): <5% blasts in the bone marrow, absence of circulating blasts and blasts with Auer rods, absence of extramedullary disease, absolute neutrophil count >1.0 x 10⁹/L, and platelet count >100 x 10⁹/L.

  • CR with Partial Hematologic Recovery (CRh): All CR criteria except for incomplete recovery of peripheral blood counts (absolute neutrophil count >0.5 x 10⁹/L and platelet count >50 x 10⁹/L).

  • Minimal Residual Disease (MRD): Assessed in patients achieving CR or CRh, with MRD negativity being a key secondary endpoint.[2]

Standard Salvage Chemotherapy Protocols

FLAG-Ida (Fludarabine, Cytarabine, Idarubicin, and G-CSF):

  • Dosing and Administration:

    • Fludarabine: 30 mg/m² intravenously (IV) over 30 minutes on days 2-6.[9]

    • Cytarabine: 2 g/m² IV infusion over 4 hours, starting 4 hours after the fludarabine infusion, on days 2-6.[9]

    • Idarubicin: 8 mg/m² IV bolus on days 4, 5, and 6.[9]

    • G-CSF (Filgrastim): Administered subcutaneously daily from day 1 and continued until neutrophil recovery.[9]

  • Supportive Care:

    • Prophylaxis against tumor lysis syndrome (e.g., allopurinol).[9]

    • Antifungal and antiviral prophylaxis.[9]

    • Corticosteroid eye drops to prevent cytarabine-induced chemical conjunctivitis.[9]

    • Irradiated blood products for patients treated with fludarabine.

CLAG-M (Cladribine, Cytarabine, G-CSF, and Mitoxantrone):

  • Dosing and Administration:

    • Cladribine: 5 mg/m² IV infusion over 2 hours on days 1-5.[4]

    • Cytarabine: 2 g/m² IV infusion over 4 hours (starting 2 hours after cladribine) on days 1-5.[4]

    • Mitoxantrone: 10 mg/m² IV infusion over 30 minutes on days 1-3.[4]

    • G-CSF (Filgrastim): Subcutaneous injection once daily, starting before or on the first day of chemotherapy and continuing for a specified duration.[4]

  • Supportive Care: Similar to FLAG-Ida, including prophylaxis for infections and tumor lysis syndrome, and management of chemotherapy-related toxicities.

Venetoclax and Azacitidine for NPM1-mutated AML:

  • Dosing and Administration:

    • Venetoclax: 400 mg orally once daily on days 1-28 (with a dose ramp-up).[10]

    • Azacitidine: 75 mg/m² subcutaneously or IV daily for 7 days in a 28-day cycle.[10]

  • Supportive Care:

    • Tumor lysis syndrome prophylaxis is critical, especially during the venetoclax ramp-up phase.

    • Monitoring of blood counts and management of myelosuppression.

Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and a simplified workflow of the AUGMENT-101 clinical trial.

Menin_KMT2A_Signaling_Pathway cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin LEDGF LEDGF Menin->LEDGF Chromatin Chromatin LEDGF->Chromatin anchors complex to HOXA_MEIS1 HOXA/MEIS1 Genes Transcription Aberrant Transcription HOXA_MEIS1->Transcription drives Leukemogenesis Leukemogenesis (Cell Proliferation, Differentiation Block) Transcription->Leukemogenesis leads to This compound This compound This compound->Menin inhibits interaction

Caption: this compound inhibits the menin-KMT2A interaction, disrupting leukemogenesis.

Augment101_Workflow PatientScreening Patient Screening (R/R Acute Leukemia) MolecularConfirmation Molecular Confirmation (KMT2A-r or NPM1-m) PatientScreening->MolecularConfirmation Enrollment Enrollment into AUGMENT-101 Trial MolecularConfirmation->Enrollment Treatment This compound Administration (Oral, every 12h, 28-day cycles) Enrollment->Treatment ResponseAssessment Response Assessment (ELN Criteria) Treatment->ResponseAssessment After each cycle CR_CRh CR or CRh Achieved ResponseAssessment->CR_CRh Positive NoResponse No Response or Progression ResponseAssessment->NoResponse Negative Continuation Continue Treatment CR_CRh->Continuation Discontinuation Discontinuation from Study NoResponse->Discontinuation

Caption: Simplified workflow of the AUGMENT-101 clinical trial for this compound.

References

comparative analysis of revumenib's impact on different KMT2A fusion partners

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Revumenib's Efficacy Across Different KMT2A Fusion Partners

Introduction

Acute leukemias characterized by rearrangements of the Lysine Methyltransferase 2A (KMT2A) gene are notoriously aggressive and associated with poor prognoses. These rearrangements create oncogenic fusion proteins that drive leukemogenesis. This compound (formerly SNDX-5613) is a first-in-class, oral, selective small-molecule inhibitor of the interaction between menin and the KMT2A protein complex. This interaction is a critical dependency for the oncogenic activity of KMT2A fusion proteins. By disrupting this binding, this compound aims to reverse the aberrant gene expression program that blocks hematopoietic differentiation, offering a targeted therapeutic approach for these high-risk leukemias.[1][2][3] This guide provides a comparative analysis of this compound's impact on various KMT2A fusion partners, supported by the latest clinical and preclinical data.

Mechanism of Action: Disrupting the Menin-KMT2A Axis

In normal hematopoiesis, the KMT2A protein interacts with the scaffold protein menin to regulate the expression of key developmental genes, including the HOX gene family and their cofactor MEIS1.[3][4] In KMT2A-rearranged (KMT2Ar) leukemias, the N-terminus of KMT2A, which contains the menin-binding domain, is fused to one of over 80 different partner genes. This fusion protein constitutively binds to menin, leading to the aberrant and sustained upregulation of target genes like HOXA9 and MEIS1. This activity blocks myeloid differentiation and promotes uncontrolled proliferation of leukemic blasts.[1][3]

This compound positions itself in a binding pocket on menin, directly preventing its interaction with the KMT2A portion of the fusion protein.[2] This disruption evicts the oncogenic complex from chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program. Consequently, the block on differentiation is lifted, and leukemic cells are induced to mature and undergo apoptosis.[5][6]

Caption: this compound inhibits the KMT2A-menin interaction, reversing leukemogenesis.

Comparative Efficacy of this compound

The clinical efficacy of this compound has been evaluated in the pivotal Phase 1/2 AUGMENT-101 trial, which included patients with various KMT2A fusion partners. While preclinical studies suggest broad activity across different fusions, clinical data provides the most relevant insights into its comparative performance.

Preclinical In Vitro Sensitivity

In vitro studies using leukemia cell lines and patient-derived samples have demonstrated this compound's potent activity. It exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in sensitive cell lines.[7] One study highlighted that primary patient samples from infants with KMT2A-rearranged Acute Lymphoblastic Leukemia (ALL) showed tremendous sensitivity, with IC50 values below 0.05 µM, regardless of the specific fusion partner.[8] This suggests that the dependency on the menin-KMT2A interaction is a common vulnerability across different fusions.

Cell Line TypeFusion PartnerIC50 Range (µM)Reference
KMT2A-rearranged ALLVarious0.0455 - 0.341[8]
KMT2A-rearranged AMLVariousNot specified, but some models unresponsive[8]
General Cell-based IC50N/A0.01 - 0.02[7][9]
Clinical Response Rates by KMT2A Fusion Partner

Data from the AUGMENT-101 trial provides a direct comparison of clinical outcomes for patients with different KMT2A fusion translocations. The results show that this compound induces responses across the most common fusion partners, although response rates vary.

KMT2A Fusion PartnerTranslocationOverall Response Rate (ORR) (95% CI)CR + CRh Rate (95% CI)
MLLT3 (AF9) t(9;11)60.0% (36.1–80.9)20.0% (6.8–40.7)
MLLT1 (ENL) t(11;19)71.4% (29.0–96.3)28.6% (3.7–71.0)
MLLT10 (AF10) t(10;11)57.1% (18.4–90.1)28.6% (3.7–71.0)
AFF1 (AF4) t(4;11)62.5% (24.5–91.5)12.5% (0.3–52.7)
Unknown Partner -50.0% (26.0–74.0)33.3% (13.3–59.0)
(Data from the AUGMENT-101 trial as of Feb 29, 2024. CR: Complete Remission; CRh: CR with partial hematologic recovery)[10]

These data demonstrate that this compound has clinically meaningful activity across multiple common and aggressive KMT2A fusions.[11][12] Of the patients who achieved a composite complete response, a high percentage (68%) were negative for measurable residual disease (MRD), indicating deep molecular remissions.[13]

Experimental Protocols

The following are summaries of key methodologies used to evaluate the efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell_Culture Culture KMT2Ar Leukemia Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / PrestoBlue) Treatment->Viability 4 days Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis 48-96 hrs Gene_Expression Gene Expression Analysis (QuantiGene / RNA-seq) Treatment->Gene_Expression ~28 days IC50 Calculate IC50 Values Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Quant Gene_Changes Analyze Changes in HOXA9/MEIS1 Levels Gene_Expression->Gene_Changes

Caption: General workflow for preclinical evaluation of this compound's efficacy.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits the metabolic activity of leukemia cells by 50% (IC50).

  • Protocol:

    • KMT2A-rearranged leukemia cell lines (e.g., SEM, RS4;11) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for 4 days.

    • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined by nonlinear regression analysis.[14]

2. Apoptosis Assay (Flow Cytometry)

  • Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

  • Protocol:

    • Leukemia cells (e.g., MV4-11, MOLM13) are treated with this compound or DMSO control for a specified time (e.g., 48-96 hours).

    • Cells are harvested, washed, and stained with fluorescent markers for cell death, such as TO-PRO-3 iodide or Annexin V and 7-AAD.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic (e.g., Annexin V positive) and non-viable (e.g., TO-PRO-3 positive) cells is quantified to assess the drug's effect on cell survival.[6]

3. Gene Expression Analysis (QuantiGene Plex Assay)

  • Objective: To measure changes in the expression of this compound target genes (HOXA9, MEIS1) and differentiation markers.

  • Protocol:

    • Bone marrow aspirates are collected from patients before and after one cycle of this compound treatment.

    • Total RNA is isolated from the samples using a commercial kit (e.g., Promega simplyRNA kit).

    • RNA quality and quantity are assessed using a bioanalyzer.

    • A custom-designed QuantiGene Plex assay is used for multiplex gene analysis. This assay includes probes for target genes of interest (HOXA9, MEIS1, PBX3, FLT3) and housekeeping genes for normalization.

    • The assay is performed according to the manufacturer's instructions, and raw data are analyzed to generate normalized expression data.

    • Changes in gene expression post-treatment are statistically analyzed to confirm target engagement and downstream biological effects.[15][16]

Conclusion

This compound represents a significant advancement in targeted therapy for KMT2A-rearranged acute leukemias. Its mechanism of action, which restores normal differentiation programming by disrupting the critical menin-KMT2A fusion protein interaction, is validated by both preclinical and clinical data. The available evidence indicates that this compound is effective across a range of the most common and high-risk KMT2A fusion partners, including MLLT3, MLLT1, MLLT10, and AFF1.[10] While response rates can vary between different fusions, the ability to achieve high rates of MRD-negative remissions underscores the drug's profound anti-leukemic activity.[13] Ongoing and future studies will further refine its role in combination therapies and expand its application to other menin-dependent leukemias.

References

Safety Operating Guide

Proper Disposal of Revumenib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Revumenib is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize exposure risks and ensure compliance with regulatory standards.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. The Safety Data Sheet (SDS) for this compound specifies the following as mandatory:

  • Gloves: Wear protective gloves.[1][2]

  • Eye Protection: Use safety goggles with side-shields.[1][2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2]

Always wash hands thoroughly after handling the substance.[1]

Step-by-Step Disposal Procedure for this compound Waste

The disposal of this compound and its contaminated materials must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following steps provide a general framework for compliant disposal in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired product, contaminated labware (e.g., vials, tubes, weighing paper), and contaminated PPE (gloves, disposable lab coats).

    • Place this waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for chemical waste and prevent leakage.

  • Liquid Waste:

    • Collect all solutions containing this compound.

    • Place this waste into a designated, clearly labeled, and sealed hazardous liquid waste container. Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Accidental Spill Cleanup and Disposal:

In the event of a this compound spill, follow these procedures for cleanup and disposal of the resulting waste:

  • Personal Precautions: Ensure adequate ventilation and wear full PPE, including a self-contained breathing apparatus if necessary.[1][2][3]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]

  • Cleanup:

    • For liquid spills, absorb the solution with a non-combustible, absorbent material such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Spill Debris: Collect all contaminated materials (absorbent material, cleaning supplies, contaminated PPE) and place them in a designated hazardous waste container for disposal according to the procedures outlined in this guide.[1]

3. Final Disposal:

  • Licensed Hazardous Waste Disposal Company: Excess and expired this compound, as well as all contaminated materials, should be offered to a licensed hazardous material disposal company.[2]

  • Incineration: A recommended method of disposal for this compound is through a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the active compound.

  • Regulatory Compliance: It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with federal, state, and local regulations.[1][2]

Summary of this compound Disposal Data

Waste TypeCollection ContainerDisposal MethodKey Precautions
Solid this compound Waste Designated, labeled, sealed hazardous waste containerIncineration via a licensed hazardous waste disposal companyWear full PPE during handling and collection.
Liquid this compound Waste Designated, labeled, sealed hazardous liquid waste containerIncineration via a licensed hazardous waste disposal companyEnsure container is compatible with the solvent.
Contaminated Sharps Puncture-resistant, leak-proof sharps containerDisposal via a licensed hazardous waste disposal companyDo not overfill sharps containers.
Spill Cleanup Debris Designated, labeled, sealed hazardous waste containerIncineration via a licensed hazardous waste disposal companyUse appropriate absorbent materials and decontaminate the area.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Revumenib_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Final Disposal A Solid this compound Waste (Unused product, contaminated labware, PPE) D Designated Hazardous Solid Waste Container A->D B Liquid this compound Waste (Solutions containing this compound) E Designated Hazardous Liquid Waste Container B->E C Contaminated Sharps (Needles, broken glass) F Puncture-Resistant Sharps Container C->F G Licensed Hazardous Waste Disposal Company D->G E->G F->G H High-Temperature Incineration with Scrubber G->H Manages Disposal Process

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Revumenib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Revumenib

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemotherapy glovesASTM D6978Prevents skin contact with the compound. Must be inspected before use.[1]
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)Protects eyes from dust and aerosols.[1]
Body Protection Fire/flame resistant and impervious clothingN/AProvides a barrier against skin contact and in case of fire.[1]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respiratorsNIOSH or CENTo be used as a backup to local exhaust ventilation or other engineering controls. A full-face supplied air respirator is necessary if it's the sole means of protection.[1]
Procedural Guidance for Handling this compound

1. Engineering Controls:

  • Work in a designated area with appropriate exhaust ventilation, such as a laboratory fume hood, to control the generation of dust and aerosols.[1]

2. Handling:

  • Avoid all contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store in a refrigerator.[1]

4. Spill Management:

  • In case of a spill, keep unnecessary personnel away.[1]

  • Wear appropriate personal protective equipment, including respiratory protection, to avoid inhalation of dust.[1]

  • Do not touch damaged containers or spilled material without proper protective clothing.[1]

  • Avoid generating dust during clean-up.[1]

  • Sweep or vacuum the spillage and collect it in a suitable container for disposal.[1]

  • Thoroughly clean the surface to remove any residual contamination.[1]

  • Prevent discharge into drains, water courses, or onto the ground.[1]

5. Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • The product may be burned in an incinerator equipped with an afterburner and scrubber.[1]

  • Ensure compliance with all federal and local regulations for disposal.[1]

  • Dispose of contaminated packaging in the same manner as the product itself.[1]

First Aid Measures
  • Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound storage Storage (Refrigerator, Tightly Sealed) start->storage prep_area Preparation for Use (Designated Area, Fume Hood) storage->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handling Handling this compound (Weighing, Dissolving, etc.) don_ppe->handling experiment Conduct Experiment handling->experiment spill Spill Occurs handling->spill decontamination Decontaminate Work Area experiment->decontamination doff_ppe Doff PPE Correctly decontamination->doff_ppe waste_disposal Waste Disposal (Licensed Hazardous Material Disposal) doff_ppe->waste_disposal end End waste_disposal->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Emergency spill_procedure->decontamination

Caption: Workflow for the safe handling of this compound in a laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.